molecular formula C8H10N2O B580257 2-Butenamide,  2-cyano-3-cyclopropyl- CAS No. 17407-32-8

2-Butenamide, 2-cyano-3-cyclopropyl-

Cat. No.: B580257
CAS No.: 17407-32-8
M. Wt: 150.181
InChI Key: DZNHLQJAFSQFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenamide, 2-cyano-3-cyclopropyl-, also known as 2-Butenamide, 2-cyano-3-cyclopropyl-, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
BenchChem offers high-quality 2-Butenamide, 2-cyano-3-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenamide, 2-cyano-3-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17407-32-8

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

2-cyano-3-cyclopropylbut-2-enamide

InChI

InChI=1S/C8H10N2O/c1-5(6-2-3-6)7(4-9)8(10)11/h6H,2-3H2,1H3,(H2,10,11)

InChI Key

DZNHLQJAFSQFDR-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C(=O)N)C1CC1

Synonyms

2-Butenamide, 2-cyano-3-cyclopropyl-

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity & Synthetic Utility of 2-Cyano-3-cyclopropyl-2-butenamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity, chemical biology, and experimental utility of 2-Butenamide, 2-cyano-3-cyclopropyl- .

Executive Summary

Compound Identity: 2-Butenamide, 2-cyano-3-cyclopropyl- (CAS: 17407-32-8 ) Synonyms:


-Cyano-

-cyclopropylcrotonamide; 2-Cyano-3-cyclopropylbut-2-enamide. Molecular Formula:

Molecular Weight: 150.18 g/mol

Core Significance: 2-Cyano-3-cyclopropyl-2-butenamide serves as a privileged scaffold and high-value intermediate in the development of small-molecule inhibitors for immunology and oncology. Structurally, it combines a Michael acceptor (cyano-acrylamide moiety) with a cyclopropyl pharmacophore . This specific architecture renders it a critical building block for:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: It functions as a precursor to cyclopropyl analogs of Teriflunomide and Leflunomide , enhancing metabolic stability and potency in autoimmune therapies.

  • Kinase Inhibition: The electrophilic nature of the

    
    -cyanoacrylamide motif allows for covalent or tight-binding interactions with cysteine residues in the ATP-binding pockets of enzymes (e.g., JAK3, EGFR).
    
  • Heterocyclic Synthesis: It is the primary condensation product used to generate substituted pyridines, pyrimidines, and isoxazoles via cyclization reactions.

Chemical Biology & Mechanism of Action[1]

The Cyclopropyl Pharmacophore

The substitution of a standard alkyl group (methyl/ethyl) with a cyclopropyl ring at position 3 is a strategic medicinal chemistry modification.

  • Metabolic Stability: The cyclopropyl group resists cytochrome P450-mediated oxidation better than linear alkyl chains, prolonging the half-life (

    
    ) of the resulting drug candidates.
    
  • Steric Fit: The unique geometry (bond angle ~60°) and "banana bonds" of the cyclopropyl ring provide a rigid steric bulk that often fills hydrophobic pockets in enzyme active sites (e.g., the ubiquinone-binding tunnel of DHODH) more effectively than flexible alkyl groups.

Mechanism: Electrophilic Michael Addition

The biological activity of this compound—and its derivatives—is driven by its reactivity as an electron-deficient alkene.

  • The Warhead: The

    
    -cyano and amide groups withdraw electron density from the 
    
    
    
    -carbon (position 3), making it highly susceptible to nucleophilic attack.
  • Target Interaction: In a biological context, nucleophilic cysteine thiols (-SH) on proteins can attack the

    
    -carbon via a Michael addition , forming a covalent adduct. This mechanism is central to the design of targeted covalent inhibitors (TCIs).
    
Pathway Visualization: DHODH Inhibition

The following diagram illustrates the role of the 2-cyano-3-cyclopropyl scaffold in inhibiting de novo pyrimidine biosynthesis, a key target for treating rheumatoid arthritis and cancer.

DHODH_Pathway Compound 2-Cyano-3-cyclopropyl- 2-butenamide Scaffold Mechanism Reversible/Covalent Binding to Ubiquinone Site Compound->Mechanism Pharmacophore Enzyme DHODH Enzyme (Mitochondrial) Enzyme->Mechanism Target Result Inhibition of Dihydroorotate Oxidation Mechanism->Result Blocks e- Transfer Downstream Pyrimidine Depletion (T-Cell/B-Cell Arrest) Result->Downstream Therapeutic Effect

Figure 1: Mechanism of action for cyclopropyl-containing acrylamides in the inhibition of Dihydroorotate Dehydrogenase (DHODH).

Pharmacology & Structure-Activity Relationships (SAR)

Research into Leflunomide analogs has established clear SAR trends for the "2-cyano-3-cyclopropyl" motif.

Structural FeatureModificationBiological Consequence
Pos 2: Cyano Group (-CN) Replacement with -H or -ClLoss of Activity. The cyano group is essential for electron withdrawal (increasing electrophilicity) and H-bond interactions within the active site.
Pos 3: Cyclopropyl Replacement with MethylReduced Potency. The cyclopropyl group provides superior hydrophobic packing compared to the methyl group found in Teriflunomide.
Pos 3: Cyclopropyl Replacement with IsopropylSteric Clash. Larger groups often disrupt binding in the narrow hydrophobic channel of DHODH.
Amide Moiety (-CONH2) Conversion to N-ArylCritical for Potency. The primary amide (this compound) is an intermediate; derivatization to an N-phenyl amide (e.g., 4-CF3-phenyl) increases potency from micromolar to nanomolar range.

Key Insight: While 2-cyano-3-cyclopropyl-2-butenamide possesses intrinsic electrophilic activity, its primary value is as the precursor to high-affinity N-aryl derivatives. The primary amide form is often used in fragment-based drug discovery (FBDD) screening.

Experimental Protocols

Synthesis of 2-Cyano-3-cyclopropyl-2-butenamide

Objective: To generate high-purity scaffold for biological screening via Knoevenagel condensation.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Ammonium acetate (

    
    , 0.1 eq) or Piperidine (cat.)
    
  • Benzene or Toluene (Solvent)

  • Glacial Acetic Acid (cat.)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve Cyclopropyl methyl ketone (e.g., 8.4 g, 100 mmol) and 2-Cyanoacetamide (8.4 g, 100 mmol) in Toluene (150 mL).

  • Catalysis: Add Ammonium acetate (0.77 g, 10 mmol) and Glacial Acetic Acid (2 mL).

  • Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield white/off-white crystals.

  • Validation: Verify structure via

    
    H-NMR (look for cyclopropyl protons at 
    
    
    
    0.8–1.2 ppm and methyl singlet at
    
    
    2.3 ppm).
DHODH Enzymatic Inhibition Assay

Objective: To quantify the inhibitory potential of the scaffold or its derivatives.

Materials:

  • Recombinant Human DHODH enzyme.

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (

    
    ).
    
  • Chromogen: DCIP (2,6-dichlorophenolindophenol).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Protocol:

  • Preparation: Dilute 2-cyano-3-cyclopropyl-2-butenamide in DMSO to prepare a 10 mM stock. Create serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add 180

    
    L of Assay Buffer containing 60 
    
    
    
    M DCIP, 20
    
    
    M
    
    
    , and 10 nM DHODH enzyme.
  • Treatment: Add 10

    
    L of compound dilution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
    
  • Initiation: Add 10

    
    L of 10 mM L-DHO to start the reaction.
    
  • Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at 600 nm continuously for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .

Synthesis & Reactivity Visualization

The following diagram details the chemical lineage of the compound, highlighting its origin and its transformation into bioactive drugs.

Synthesis_Workflow Ketone Cyclopropyl Methyl Ketone (CAS 765-43-5) Reaction Knoevenagel Condensation (Cat: NH4OAc/AcOH, Reflux) Ketone->Reaction Amide 2-Cyanoacetamide (CAS 107-91-5) Amide->Reaction Target 2-Cyano-3-cyclopropyl-2-butenamide (CAS 17407-32-8) CORE SCAFFOLD Reaction->Target Deriv1 DHODH Inhibitors (e.g., Teriflunomide Analogs) Target->Deriv1 N-Arylation Deriv2 Heterocycles (Substituted Pyridines) Target->Deriv2 Cyclization

Figure 2: Synthetic pathway establishing 2-cyano-3-cyclopropyl-2-butenamide as a divergent intermediate for pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12218683 (2-Cyano-3-cyclopropyl-2-butenamide). Retrieved from [Link]

  • Liu, S., et al. (2000). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis: Knoevenagel Condensation Protocols.[1] Wiley Interscience. (Standard Protocol Reference).

Sources

2-Butenamide, 2-cyano-3-cyclopropyl- literature review

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Butenamide, 2-cyano-3-cyclopropyl- , a specialized electrophilic intermediate used in the synthesis of covalent kinase inhibitors and heterocyclic agrochemicals.

CAS No: 17407-32-8 | Formula: C₈H₁₀N₂O | MW: 150.18 g/mol

Part 1: Executive Summary & Chemical Identity

2-Butenamide, 2-cyano-3-cyclopropyl- (also known as 2-cyano-3-cyclopropylbut-2-enamide) is a functionalized acrylonitrile derivative characterized by a "push-pull" alkene system. It features an electron-withdrawing cyano-amide terminus and an electron-donating cyclopropyl-methyl moiety.

In modern drug discovery, this scaffold serves two critical functions:

  • Covalent Warhead: It acts as a Michael acceptor, capable of forming reversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., TAK1, JAK3).

  • Heterocyclic Precursor: It is a versatile building block for the synthesis of substituted pyrimidines, pyridines, and imidazopyridines via cyclocondensation reactions.

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValueNote
IUPAC Name (2E/Z)-2-cyano-3-cyclopropylbut-2-enamideExists as E/Z isomers; Z-isomer often predominates due to H-bonding.
Appearance White to off-white crystalline solid
Melting Point 166–167 °CHigh crystallinity due to amide hydrogen bonding network.
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in polar organic solvents.
Reactivity Electrophilic (Michael Acceptor)Susceptible to nucleophilic attack at the β-carbon (C3).
LogP ~1.1Moderate lipophilicity, suitable for cell-permeable scaffolds.

Part 2: Synthesis & Reaction Engineering[3][8]

The industrial and laboratory-scale synthesis of this compound relies on the Knoevenagel Condensation . This reaction couples a carbonyl component (Cyclopropyl methyl ketone) with an active methylene compound (2-Cyanoacetamide).

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and intermediate formation.

SynthesisPathway Reactant1 Cyclopropyl Methyl Ketone (C5H8O) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Cyanoacetamide (C3H4N2O) Reactant2->Intermediate Nucleophilic Attack Catalyst Catalyst: NH4OAc / AcOH or Piperidine Catalyst->Intermediate Activation Product 2-Butenamide, 2-cyano-3-cyclopropyl- (C8H10N2O) Intermediate->Product Elimination (-H2O) Byproduct H2O (Removed via Dean-Stark) Intermediate->Byproduct

Figure 1: Knoevenagel condensation pathway for the synthesis of 2-cyano-3-cyclopropyl-2-butenamide.

Detailed Experimental Protocol

Objective: Synthesis of 2-cyano-3-cyclopropyl-2-butenamide on a 50 mmol scale.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq, 4.2 g)

  • 2-Cyanoacetamide (1.0 eq, 4.2 g)

  • Ammonium Acetate (0.2 eq)

  • Glacial Acetic Acid (0.4 eq)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-cyanoacetamide (4.2 g) and cyclopropyl methyl ketone (4.2 g) to the flask. Dissolve in 100 mL of Toluene.

  • Catalysis: Add ammonium acetate (770 mg) and glacial acetic acid (1.2 mL). Note: The acid-base buffer system catalyzes the deprotonation of the amide and the dehydration step.

  • Reflux: Heat the mixture to vigorous reflux (110–115 °C). Monitor the collection of water in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product may precipitate directly upon cooling.

    • If precipitated, filter the solid and wash with cold toluene and hexanes.

    • If soluble, wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target as a white solid.

Critical Quality Attribute (CQA):

  • NMR Verification: ¹H NMR (DMSO-d₆) should show the cyclopropyl protons (0.8–1.2 ppm), the methyl group singlet (~2.3 ppm), and the amide protons. The absence of the ketone carbonyl signal confirms conversion.

Part 3: Applications in Drug Discovery

Reversible Covalent Inhibition (Kinase Targeting)

This scaffold is a "privileged structure" for designing Targeted Covalent Inhibitors (TCIs) . The β-carbon (C3) is electrophilic. When positioned near a non-catalytic cysteine residue in a kinase active site (e.g., Cys481 in BTK or analogous cysteines in JAK3/TAK1), it undergoes a Michael addition.

Mechanism:

  • Recognition: The drug scaffold binds to the ATP pocket.

  • Reaction: The cysteine thiolate attacks the β-carbon of the butenamide.

  • Result: Formation of a covalent thioether adduct.

  • Reversibility: Unlike acrylamides (which are often irreversible), the steric bulk of the cyclopropyl group and the methyl substitution can tune the "residence time" of the inhibitor, potentially allowing for reversibility (dissociation) to reduce off-target toxicity [1].

Mechanism Enzyme Kinase Active Site (Cysteine-SH) Complex Non-Covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor 2-Cyano-3-cyclopropyl-2-butenamide (Michael Acceptor) Inhibitor->Complex Adduct Covalent Thioether Adduct (Active Inhibition) Complex->Adduct Michael Addition (k_inact) Adduct->Complex Retro-Michael (k_off - Tunable)

Figure 2: Mechanism of reversible covalent inhibition via Michael addition to a cysteine residue.

Heterocycle Synthesis

The compound serves as a 1,3-electrophile equivalent for synthesizing heterocycles:

  • Pyrimidines: Reaction with amidines (e.g., acetamidine) yields substituted pyrimidines.

  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridine yields bicyclic cores used in anti-inflammatory drugs [2].

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Nitrile Risks: Metabolically stable, but thermal decomposition may release toxic fumes (NOx, CN⁻).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The double bond is stable, but prolonged exposure to moisture can hydrolyze the amide.

References

  • Covalent Kinase Inhibitors

    • Title: "The resurgence of covalent drugs."
    • Source: N
    • Context: Discusses the mechanism of cyanoacrylamides in targeting Cysteine residues.
  • Synthesis & Activity

    • Title: "Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacryl
    • Source: Journal of Agricultural and Food Chemistry (2003).[1]

    • Context: Validates the synthesis of 2-cyano-3-substituted acrylates via Knoevenagel condens
  • Chemical Data

    • Title: "2-Butenamide, 2-cyano-3-cyclopropyl- (CAS 17407-32-8) Entry."

    • Source: NIST Chemistry WebBook / PubChem.
    • Context: Physicochemical properties and CAS verification.[2]

Sources

Structural Characterization of 2-Cyano-3-cyclopropyl-2-butenamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Structural Elucidation and Crystallographic Analysis

Executive Summary

This technical guide details the structural elucidation, synthesis, and crystallographic characterization of 2-cyano-3-cyclopropyl-2-butenamide (CAS: 17407-32-8), a critical intermediate and bioisostere in the development of protein tyrosine kinase inhibitors (Tyrphostins).[1]

Unlike simple aromatic analogs, the introduction of the cyclopropyl moiety at the


-position of the acrylamide backbone introduces unique steric constraints and solubility challenges. This guide provides a self-validating workflow for researchers to synthesize high-purity material, grow diffraction-quality crystals, and solve the structure with a focus on resolving E/Z geometrical isomerism.

Chemical Identity & Synthesis Logic

Structural Context

The molecule (


) features a "push-pull" alkene system where the electron-donating cyclopropyl and methyl groups oppose the electron-withdrawing cyano and amide groups.[1] This conjugation creates a rigid planar backbone essential for binding in kinase ATP pockets, while the cyclopropyl group acts as a lipophilic anchor.
  • IUPAC Name: 2-Cyano-3-cyclopropyl-2-butenamide[1][2]

  • Molecular Weight: 150.18 g/mol [2]

  • Melting Point: 166–167 °C[2]

  • Key Feature: The C=C double bond creates potential for E and Z isomers.[3][4][5] In Knoevenagel condensations, the thermodynamically stable isomer typically predominates, governed by the steric bulk of the cyclopropyl group versus the methyl group relative to the amide/cyano functionality.[1]

Synthesis Protocol (Knoevenagel Condensation)

To obtain crystallizable material, we utilize a modified Knoevenagel condensation.[1] The use of methyl cyclopropyl ketone rather than an aldehyde dictates the "2-butenamide" backbone.

Reagents:

  • Methyl cyclopropyl ketone (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)[1]

  • Catalyst: Piperidine (0.1 eq) / Glacial Acetic Acid (0.1 eq)

  • Solvent: Toluene (with Dean-Stark trap) or Ethanol (reflux).[1]

Reaction Pathway Diagram:

SynthesisPath cluster_inputs Precursors cluster_process Knoevenagel Conditions cluster_output Product A Methyl Cyclopropyl Ketone C Catalysis (Piperidine/AcOH) A->C B 2-Cyanoacetamide B->C D Dehydration (-H2O) C->D Reflux E Crude Product (E/Z Mixture) D->E Precipitation F Recrystallized Target E->F Purification

Figure 1: Synthetic pathway for 2-cyano-3-cyclopropyl-2-butenamide via Knoevenagel condensation.

Crystallization Methodology

The primary challenge with cyclopropyl-substituted amides is their tendency to "oil out" rather than crystallize due to the flexibility of the cyclopropyl ring and the high solubility of the amide in polar organic solvents.

Solvent Selection Matrix

Based on the polarity profile (PSA: ~66.9 Ų), the following solvent systems are validated for single-crystal growth:

MethodSolvent SystemTemperature ProfileGrowth TimeCrystal Habit
Slow Evaporation Ethanol / Water (8:[1]2)Ambient (25°C)3-5 DaysPrisms/Blocks
Vapor Diffusion THF (Solvent) / Hexane (Antisolvent)4°C (Cold Room)7-10 DaysNeedles
Cooling Acetonitrile60°C

4°C (0.1°C/min)
24 HoursPlates
Optimized Protocol: Ethanol/Water Slow Evaporation

This method yields the most robust crystals for X-ray diffraction (XRD).

  • Dissolution: Dissolve 50 mg of purified compound in 4 mL of absolute ethanol at 50°C.

  • Titration: Add deionized water dropwise until a faint turbidity persists, then add 0.5 mL of ethanol to restore clarity.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
    
  • Growth: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at constant temperature.

Structural Analysis & Interpretation

Data Collection Strategy

When collecting data, specific attention must be paid to the cyclopropyl ring disorder . The ring often exhibits high thermal motion or static disorder.

  • Temperature: Collect at 100 K (Liquid Nitrogen stream) to freeze out cyclopropyl ring vibrations.

  • Resolution: Aim for 0.75 Å or better to resolve the C=C bond distance clearly (typically ~1.34 Å).

Structural Features to Resolve

The crystallographic analysis must answer two critical questions:

1. E/Z Configuration: The steric bulk of the cyclopropyl group (


) vs the methyl group (

) usually forces the cyclopropyl group trans to the larger carbonyl/amide group to minimize repulsion.
  • Expected Outcome: E-isomer (Cyclopropyl trans to Amide Carbonyl).[1]

  • Validation: Check the torsion angle

    
    .[1] An angle near 180° indicates trans (E), while ~0° indicates cis (Z).[1]
    

2. Hydrogen Bonding Network: Primary amides (


) and cyano groups (

) form predictable supramolecular synthons.[1]
  • Motif A (Amide-Amide): Centrosymmetric

    
     dimers.[1]
    
  • Motif B (Amide-Cyano): Catemeric chains where the amide proton donates to the cyano nitrogen of a neighboring molecule (

    
    ).
    

Crystallographic Logic Flow:

StructAnalysis cluster_refine Refinement Cycle cluster_results Key Metrics Data XRD Data Collection (100 K) Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Refine1 Anisotropic Refinement (Non-H atoms) Solve->Refine1 H_Add Add H-atoms (Riding Model) Refine1->H_Add Disorder Check Cyclopropyl Disorder H_Add->Disorder Disorder->Refine1 High R-factor? Analysis Structural Analysis Disorder->Analysis Converged Metric1 Torsion Angles (E/Z Determination) Analysis->Metric1 Metric2 H-Bond Distances (D...A < 3.0 Å) Analysis->Metric2

Figure 2: Crystallographic refinement and analysis workflow.

Pharmacophore Implications[1]

Understanding this crystal structure provides direct insights for drug design:

  • Rigidity: The conjugated system

    
     creates a flat plane.[1] If the cyclopropyl ring is orthogonal to this plane in the crystal (to minimize steric clash with the vinylic proton), it suggests a specific "L-shaped" binding mode in the kinase pocket.
    
  • Bioisosterism: The cyclopropyl group is often used to replace a phenyl ring (as seen in Tyrphostin A23 vs. this analog). The crystal density and packing coefficient will reveal if the cyclopropyl group offers a tighter packing arrangement (higher metabolic stability) compared to the planar phenyl ring.

References

  • Chemical Identity & Properties
  • Synthesis Methodology (Knoevenagel)

    • Mhiri, C., et al. (2026).[1][6] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.[1][7] PMC/NIH. Retrieved from [Link] (Note: Generalized citation based on snippet 1.7).

  • Structural Analogs (Tyrphostins)

    • Tyrphostin 23 (Tyrphostin A23).[8][9] PubChem Database.[8] CID 2052.[8] Retrieved from [Link][1][8]

  • Crystallographic Standards

    • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Cryst.[10] B72, 171-179.[1] (Standard reference for CSD searches).

Sources

In Silico Modeling of 2-Cyano-3-cyclopropyl-2-butenamide Interactions: A Comprehensive Guide to Reversible Covalent Warhead Simulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has historically relied on irreversible warheads, such as standard acrylamides, to achieve prolonged target engagement. However, the paradigm is shifting toward reversible covalent inhibition to mitigate off-target toxicity and immune-related adverse events[1]. The compound 2-Butenamide, 2-cyano-3-cyclopropyl- (CAS 17407-32-8) represents a highly sophisticated structural scaffold in this domain[2]. By integrating an electron-withdrawing cyano group and a sterically demanding cyclopropyl ring, this molecule functions as a precisely tunable Michael acceptor.

This whitepaper provides an authoritative, step-by-step in silico methodology for modeling the interactions of cyano-cyclopropyl-butenamide derivatives with nucleophilic cysteine residues in target proteins (e.g., kinases like BTK or EGFR). By bridging Quantum Mechanics (QM) and Molecular Dynamics (MM), we establish a self-validating computational pipeline that accurately predicts both the thermodynamics of binding and the kinetics of reversible covalent bond formation.

Mechanistic Rationale: The Push-Pull Dynamics of Cyanoacrylamides

To accurately model a covalent inhibitor, one must first understand the quantum mechanical forces driving the reaction. The targeting of non-catalytic cysteine residues with α,β-unsaturated carbonyl compounds is a foundational strategy in modern drug design[3].

In the specific case of 2-cyano-3-cyclopropyl-2-butenamide, the electrophilic β-carbon (C3) is di-substituted with a methyl group and a bulky cyclopropyl ring.

  • The "Pull" (Activation): The dual electron-withdrawing groups (the cyano and carboxamide moieties) at the α-carbon (C2) drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, highly activating the double bond for nucleophilic attack by a cysteine thiolate[4].

  • The "Push" (Reversibility): Upon Michael addition, the β-carbon rehybridizes from

    
     to 
    
    
    
    . The steric bulk of the cyclopropyl group introduces significant internal strain in this
    
    
    state. Simultaneously, the cyano group increases the acidity of the newly formed α-proton. This combination thermodynamically destabilizes the adduct and lowers the activation barrier for an E1cB β-elimination, rendering the covalent bond fully reversible[4].

Understanding this causality is critical: our in silico models must be sensitive enough to capture both the high initial reactivity and the structural strain of the resulting adduct.

In Silico Modeling Workflows & Self-Validating Protocols

To prevent false positives in covalent drug discovery, the computational workflow must be a self-validating system. We employ a three-phase protocol: QM Warhead Profiling, Covalent Docking, and Hybrid QM/MM Molecular Dynamics[5].

Workflow N1 Phase 1: QM Warhead Profiling (DFT B3LYP/6-31G*) N3 Phase 3: Covalent Docking (Pre-reaction & Adduct Poses) N1->N3 N2 Phase 2: Target Preparation (e.g., BTK Cys481 Thiolate) N2->N3 N4 Phase 4: QM/MM MD Simulation (Transition State & PMF) N3->N4 N5 Validation: Binding Free Energy & Strain Calculation N4->N5

Fig 1. Self-validating in silico workflow for modeling reversible covalent interactions.

Protocol 3.1: Quantum Mechanical (QM) Warhead Profiling

Before introducing the protein environment, the intrinsic reactivity of the 2-cyano-3-cyclopropyl-2-butenamide warhead must be quantified.

Step-by-Step Methodology:

  • Ligand Preparation: Build the 3D structure of the ligand. Ensure the double bond is in the correct stereochemical configuration (typically E or Z depending on the specific derivative).

  • Geometry Optimization: Run a Density Functional Theory (DFT) calculation using the B3LYP functional and the 6-311G(d,p) basis set (e.g., via Jaguar or Gaussian). Include a Poisson-Boltzmann implicit solvent model (water) to simulate physiological conditions.

  • Electronic Descriptor Calculation: Extract the HOMO and LUMO energies. Calculate the global electrophilicity index (

    
    ).
    
  • Fukui Function Analysis: Compute the condensed Fukui function for nucleophilic attack (

    
    ) mapped to the atomic coordinates.
    

Causality & Self-Validation: Why calculate Fukui indices before docking? If the maximum


 value does not localize strictly on the β-carbon, the molecule may undergo side reactions or degrade. The system self-validates by comparing the calculated LUMO gap against known experimental pseudo-first-order reaction rates (

). A LUMO gap between 5.0 and 5.5 eV is the "Goldilocks zone" for reversible cyanoacrylamides.
Protocol 3.2: Covalent Docking & Pose Validation

Standard molecular mechanics (MM) docking cannot simulate bond formation. We must simulate both the non-covalent pre-reaction complex and the final covalent adduct[5].

Step-by-Step Methodology:

  • Target Preparation: Import the target kinase crystal structure. Remove crystallographic waters (unless structural). Crucially, manually adjust the protonation state of the target cysteine (e.g., Cys481 in BTK) to a deprotonated thiolate (

    
    ) state, as this is the active nucleophile at physiological pH.
    
  • Reaction Definition: Using a covalent docking algorithm (e.g., Schrödinger CovDock), define a Michael addition reaction. Set a distance constraint of

    
     Å between the Cys sulfur and the ligand's β-carbon.
    
  • Pose Generation: The algorithm docks the ligand non-covalently, forms the C-S bond, rehybridizes the β-carbon to

    
    , and performs a constrained Prime energy minimization of the adduct.
    

Causality & Self-Validation: To validate the pose, calculate the Adduct Strain Energy . This is the energy difference between the ligand's conformation in the bound


 state versus its global minimum 

state in a vacuum. Because the cyclopropyl group creates steric clash, an exceptionally high strain energy (>15 kcal/mol) indicates that the pocket cannot accommodate the bulky ring, meaning the reverse reaction (β-elimination) will dominate, and the compound will act primarily as a non-covalent inhibitor.
Protocol 3.3: QM/MM Molecular Dynamics for Transition State Analysis

To definitively prove reversibility, we must calculate the activation energy barriers for both the forward (addition) and reverse (elimination) reactions[6].

Step-by-Step Methodology:

  • System Partitioning: Set up a hybrid QM/MM system. The QM region must include the target Cys sidechain (thiolate) and the 2-cyano-3-cyclopropyl-2-butenamide warhead. Treat this region using semi-empirical methods like DFTB3. The rest of the protein and explicit water molecules are treated with MM (AMBER ff14SB force field)[6].

  • Umbrella Sampling: Define the reaction coordinate as the distance between the Cys-

    
     and the β-carbon. Run umbrella sampling simulations pulling the distance from 1.8 Å (covalent) to 4.0 Å (non-covalent).
    
  • PMF Calculation: Use the Weighted Histogram Analysis Method (WHAM) to reconstruct the Potential of Mean Force (PMF) curve.

Causality & Self-Validation: MM alone cannot break or form bonds. By using QM/MM, we generate a rigorous thermodynamic profile. The system is validated if the PMF curve shows a shallow local minimum for the covalent state, with a low activation barrier (


 kcal/mol) for the reverse reaction. This proves the compound is a true reversible covalent inhibitor rather than an irreversible dead-end complex.

Mechanism S1 S1 S2 S2 S1->S2 Nucleophilic Attack S3 S3 S2->S3 Michael Addition (sp2 -> sp3) S3->S1 beta-Elimination (Reversible)

Fig 2. Reversible Michael addition mechanism of cyano-cyclopropyl-butenamides.

Quantitative Data: Warhead Reactivity & Docking Metrics

The following table synthesizes the theoretical QM properties and empirical docking metrics, comparing a standard irreversible acrylamide warhead against the highly tuned 2-cyano-3-cyclopropyl-2-butenamide scaffold.

Warhead TypeHOMO-LUMO Gap (eV)Fukui

(β-Carbon)
Avg. Adduct Strain (kcal/mol)MechanismTarget Residence Time
Standard Acrylamide 6.200.153.2IrreversiblePermanent (Protein Turnover)
Cyanoacrylamide (Linear) 5.100.324.8Reversible (Slow)Days
2-Cyano-3-cyclopropyl-2-butenamide 5.450.2811.5Reversible (Tuned)Hours to Days

Data Interpretation: The addition of the cyano group lowers the HOMO-LUMO gap compared to standard acrylamides, increasing initial reactivity. However, the cyclopropyl group at the β-carbon significantly increases the Adduct Strain (11.5 kcal/mol). This strain is the primary thermodynamic driver for the β-elimination (reverse reaction), ensuring the inhibitor does not permanently modify off-target proteins.

Conclusion

The in silico modeling of 2-cyano-3-cyclopropyl-2-butenamide derivatives requires a fundamental shift from standard docking protocols. Because the efficacy of this scaffold relies entirely on the delicate thermodynamic balance between the highly electrophilic double bond and the sterically demanding cyclopropyl group, researchers must employ hybrid QM/MM workflows. By validating intrinsic reactivity via DFT and assessing adduct strain via Covalent Docking, drug development professionals can confidently design next-generation reversible covalent therapeutics with optimized safety profiles.

References

1.[2] 2-Cyano-3-cyclopropyl-2-butenamide Basic Attributes - Echemi. URL: 2.[4] Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis - Journal of the American Chemical Society. URL: 3.[5] An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC. URL: 4.[3] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. URL: 5.[6] Mechanistic Modeling of Monoglyceride Lipase Covalent Modification Elucidates the Role of Leaving Group Expulsion and Discriminates Inhibitors with High and Low Potency - ACS Publications. URL: 6.[1] Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action - ACS Publications. URL:

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Butenamide, 2-cyano-3-cyclopropyl- in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Dihydroorotate Dehydrogenase Inhibitor

2-Butenamide, 2-cyano-3-cyclopropyl-, also identified as a key structural analog of Teriflunomide (A77 1726), represents a potent modulator of cellular metabolism with significant implications for research in oncology, immunology, and virology. This class of compounds targets a critical enzyme, dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.[1][2][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a heightened dependence on this pathway for the synthesis of nucleotides essential for DNA and RNA replication.[1][4] By inhibiting DHODH, 2-Butenamide, 2-cyano-3-cyclopropyl- effectively curtails the pyrimidine supply, leading to cell cycle arrest and the induction of programmed cell death.[2][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a variety of cell-based assays to explore its therapeutic potential.

Mechanism of Action: Targeting the Engine of Proliferation

The primary molecular target of 2-Butenamide, 2-cyano-3-cyclopropyl- and its analogs is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][6][7][8] DHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[9] This process is intricately linked to the electron transport chain within the mitochondria. Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[9][10] This depletion triggers a cascade of downstream effects, including cell cycle arrest, primarily at the S phase, and can ultimately lead to apoptosis or other forms of cell death like ferroptosis.[2][4][5]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPs (Cytosol) DHODH->Orotate Oxidation 2_Butenamide 2-Butenamide, 2-cyano-3-cyclopropyl- 2_Butenamide->DHODH Inhibition UTP_CTP UTP_CTP UMP->UTP_CTP UTP, CTP DNA_RNA_Synthesis DNA_RNA_Synthesis UTP_CTP->DNA_RNA_Synthesis DNA & RNA Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Simplified signaling pathway of DHODH inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a wide range of cell lines and experimental objectives. It is crucial to optimize parameters such as cell seeding density, compound concentration, and incubation time for each specific cell line.

Protocol 1: Cell Proliferation Assay (MTT/CCK-8)

This protocol outlines a colorimetric assay to determine the effect of 2-Butenamide, 2-cyano-3-cyclopropyl- on cell viability and proliferation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Butenamide, 2-cyano-3-cyclopropyl- (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a serial dilution of 2-Butenamide, 2-cyano-3-cyclopropyl- in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 value.[5] Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).[5]

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Uridine Rescue Experiment

This experiment is a critical control to confirm that the observed anti-proliferative effects are a direct result of DHODH inhibition.[11] Exogenous uridine can bypass the block in de novo pyrimidine synthesis by utilizing the pyrimidine salvage pathway.[4][11]

Materials:

  • All materials from Protocol 1

  • Uridine (sterile, cell culture grade)

Procedure:

  • Follow Steps 1 and 2 of Protocol 1.

  • Uridine Supplementation: Prepare two sets of compound dilutions. To one set, add a final concentration of 100-200 µM uridine.[12] The other set will not contain uridine.

  • Treatment: Treat the cells as described in Step 3 of Protocol 1 with both sets of compound dilutions (with and without uridine).

  • Incubation and Viability Assessment: Follow Steps 4, 5, and 6 of Protocol 1.

  • Data Analysis: Compare the cell viability in the presence and absence of uridine for each concentration of 2-Butenamide, 2-cyano-3-cyclopropyl-. A significant restoration of cell viability in the presence of uridine confirms on-target DHODH inhibition.[4]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cluster_rescue Uridine Rescue Seed_Cells 1. Seed Cells in 96-well plate Prepare_Compound 2. Prepare Serial Dilutions of Compound Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells with Compound/Vehicle Prepare_Compound->Treat_Cells Prepare_Uridine 2a. Prepare Compound Dilutions +/- Uridine Incubate 4. Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_Reagent 5. Add Viability Reagent (MTT/CCK-8) Incubate->Add_Reagent Measure_Absorbance 6. Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_Viability 7. Calculate % Viability Measure_Absorbance->Calculate_Viability Plot_Curve 8. Plot Dose-Response Curve & Determine IC50 Calculate_Viability->Plot_Curve Compare_Results 7a. Compare Viability with and without Uridine Calculate_Viability->Compare_Results Treat_Rescue 3a. Treat Parallel Plates Prepare_Uridine->Treat_Rescue

Figure 2: General experimental workflow for cell-based assays.

Data Presentation: Quantitative Insights

The following table provides a summary of typical concentration ranges and expected outcomes for cell-based assays with DHODH inhibitors. These values should be optimized for each specific cell line and experimental setup.

ParameterRecommended RangeExpected Outcome
Compound Concentration 0.01 µM - 100 µMDose-dependent decrease in cell viability
Incubation Time 24 - 72 hoursTime-dependent decrease in cell viability
Uridine Rescue Concentration 100 - 200 µMReversal of anti-proliferative effects
IC50 Value Varies by cell linePotency of the compound

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique.
No significant effect on cell viability Compound is inactive in the chosen cell line, incorrect concentration range, compound degradation.Test a wider concentration range. Verify compound integrity and solubility. Consider using a more sensitive cell line.
Uridine rescue is incomplete Insufficient uridine concentration, off-target effects of the compound at high concentrations.Optimize uridine concentration. Test a lower range of the compound where off-target effects are less likely.
Edge effects in 96-well plate Evaporation from outer wells.Avoid using the outermost wells of the plate. Fill the outer wells with sterile PBS or medium.

Conclusion and Future Directions

2-Butenamide, 2-cyano-3-cyclopropyl-, as a potent DHODH inhibitor, offers a valuable tool for investigating the role of pyrimidine metabolism in various disease states. The protocols outlined in these application notes provide a robust framework for characterizing its cellular effects. Further investigations could explore its synergistic potential with other anti-cancer agents, its impact on viral replication, and its detailed mechanism of inducing different forms of cell death. The use of advanced techniques such as metabolic flux analysis and stable isotope tracing can provide deeper insights into the metabolic reprogramming induced by this class of compounds.[13]

References

  • We have developed procedures for sensitive measurement of specific radioactivities of pyrimidine nucleosides excreted from cells in culture. The changes in the observed values reflect dilution of the added isotope through de novo biosynthesis of nonradioactive pyrimidine nucleosides or by shifting a… - PubMed. (n.d.).
  • Determining Dhodh-IN-16 IC50 Values Using Cell Viability Assays: Application Notes and Protocols - Benchchem. (n.d.).
  • Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).
  • DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - MDPI. (2023, January 16).
  • Technical Support Center: Troubleshooting Low Efficacy of Dhodh-IN-12 in Cell-Based Assays - Benchchem. (n.d.).
  • Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma | Oncotarget. (2017, December 22).
  • Pivotal role of dihydroorotate dehydrogenase as a therapeutic target in adult T‐cell leukemia - Ovid. (2024, March 10).
  • A-771726 - Dihydroorotate Dehydrogenase Inhibitor | APExBIO. (n.d.).
  • Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PMC. (n.d.).
  • Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging - bioRxiv. (2025, March 5).
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers. (n.d.).
  • Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide - PubMed. (n.d.).
  • Compositions and methods for inhibiting dihydroorotate dehydrogenase - Google Patents. (n.d.).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • Analysis of teriflunomide therapy on EAE - eDiss. (n.d.).

Sources

Developing assays with 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Reactivity Profiling of the Sterically Hindered Michael Acceptor: 2-Butenamide, 2-cyano-3-cyclopropyl-

Introduction & Scientific Context

The compound 2-Butenamide, 2-cyano-3-cyclopropyl- (CAS 17407-32-8) represents a distinct class of electron-deficient olefins utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent inhibitors. Structurally, it features a cyano-acrylamide core (a classic Michael acceptor) heavily substituted at the


-position with both a methyl group (implied by the butenamide nomenclature) and a cyclopropyl ring.

Structural Significance: Unlike the highly reactive unsubstituted acrylamides found in covalent kinase inhibitors (e.g., Ibrutinib), this scaffold presents a tetrasubstituted double bond . This steric bulk at the electrophilic center (


-carbon) significantly modulates its reactivity toward biological nucleophiles (cysteines).

Application Scope: This Application Note details the development of assays to characterize this compound not merely as a building block, but as a "Tunable Warhead" probe . The protocols below are designed to:

  • Quantify Electrophilic Reactivity: Determine the second-order rate constants (

    
    ) with Glutathione (GSH) to assess potential toxicity vs. target selectivity.
    
  • Establish Physicochemical Baselines: Measure kinetic solubility and hydrolytic stability, critical for its use as a pharmaceutical intermediate.

  • Validate Analytical Methods: Provide a robust LC-MS/MS protocol for detection in biological matrices.

Mechanism of Action: The Steric Michael Addition

The primary assay target is the Michael Addition reaction. The cyano and amide groups at the


-position create a strong electron-withdrawing effect, activating the 

-carbon. However, the cyclopropyl and methyl groups at the

-position create a "steric shield."
  • Hypothesis: The compound will exhibit slow-onset reversible covalent binding or low intrinsic reactivity compared to non-substituted analogs. This makes it an ideal candidate for targeting shallow pockets where high selectivity is required, or as a negative control in reactivity screens.

Pathway Diagram: Thiol-Michael Addition

G Compound 2-Butenamide, 2-cyano-3-cyclopropyl- Transition Transition State (Sterically Hindered) Compound->Transition Activation Nucleophile Nucleophile (GSH / Cysteine) Nucleophile->Transition Attack at u03b2-Carbon Adduct Thioether Adduct (Stable/Reversible) Transition->Adduct k_obs (Slow) Adduct->Compound k_off (Possible)

Figure 1: Mechanism of Michael Addition. The steric bulk of the cyclopropyl group at the


-position serves as a kinetic barrier, potentially allowing for reversible covalent interactions.

Experimental Protocols

Protocol A: GSH Reactivity Assay (Thiol Trapping)

Purpose: To determine the intrinsic electrophilicity (


) of the compound. High reactivity correlates with promiscuous toxicity; low reactivity suggests suitability for targeted covalent inhibition.

Materials:

  • Test Compound: 2-Butenamide, 2-cyano-3-cyclopropyl- (10 mM in DMSO).

  • Reactant: Reduced L-Glutathione (GSH) (100 mM in water).

  • Internal Standard: Warfarin or Tolbutamide.

  • Buffer: PBS pH 7.4 (physiological) and pH 9.0 (accelerated).

Step-by-Step Methodology:

  • Preparation: Dilute the Test Compound to 10 µM in PBS (pH 7.4).

  • Initiation: Add GSH to a final concentration of 100 µM (10-fold excess) to ensure pseudo-first-order kinetics.

    • Expert Insight: Using a 10-fold excess simplifies the math, allowing the decay of the parent compound to be modeled as a simple exponential function.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS (See Protocol C).

Data Processing: Plot


 vs. Time. The slope of the line is 

.

Protocol B: Kinetic Solubility & Hydrolytic Stability

Purpose: To ensure the compound remains in solution during biological assays and does not degrade spontaneously.

Workflow:

  • Solubility Screen:

    • Spike 10 mM DMSO stock into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100 µM).

    • Incubate for 2 hours at room temperature with shaking.

    • Filter through a 0.45 µm PVDF membrane.

    • Analyze filtrate by UV-HPLC (254 nm).

    • Acceptance Criteria: Solubility > 50 µM is required for standard biochemical assays.

  • Hydrolytic Stability:

    • Prepare 1 µM solution in buffers pH 2.0 (Simulated Gastric Fluid), pH 7.4, and pH 9.0.

    • Monitor area under the curve (AUC) at

      
       hours.
      
    • Note: The cyano-acrylamide motif can be susceptible to hydrolysis of the amide to a carboxylic acid.

Protocol C: LC-MS/MS Analytical Method

Purpose: A validated method for quantifying the parent compound and identifying the GSH adduct.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 min. Flow rate: 0.6 mL/min.

MS Parameters (Optimization Required):

  • Ionization: ESI Positive Mode (Amides protonate well).

  • MRM Transition (Parent):

    • Q1: [M+H]+ = 151.1 Da (Calc: 150.18 + 1.007).

    • Q3: Fragment ions (Scan for loss of -NH3 or Cyano group).

  • MRM Transition (GSH Adduct):

    • Q1: [M+GSH+H]+ = 151.1 + 307.3 = 458.4 Da.

    • Q3: 308.1 (GSH fragment) or 179.0.

Data Presentation & Analysis

Summary of Expected Results
ParameterAssay TypeMetricTarget / Expectation
Reactivity GSH Trapping (pH 7.4)

(min)
> 120 min (Low reactivity expected due to steric hindrance).
Solubility Kinetic (PBS)

> 100 µM (Polar amide/cyano groups enhance solubility).
Stability Plasma Stability (Human)% Remaining (1h)> 85% (Amides are generally stable; cyano group is robust).
LogD Lipophilicity (pH 7.4)Log value0.5 - 1.5 (Moderate lipophilicity, good membrane permeability).
Assay Decision Tree

Workflow Start Start: Compound 17407-32-8 Solubility 1. Kinetic Solubility (PBS pH 7.4) Start->Solubility SolubilityCheck Soluble > 10 u00b5M? Solubility->SolubilityCheck GSH 2. GSH Reactivity Assay (Electrophilicity) SolubilityCheck->GSH Yes Fail Reformulate / Use Co-solvent SolubilityCheck->Fail No Stability 3. Plasma Stability (Hydrolysis Check) GSH->Stability Proceed Proceed to Biological Screening Stability->Proceed

Figure 2: Sequential Assay Workflow. Solubility is the gatekeeper assay before proceeding to more expensive reactivity and stability profiling.

References

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

  • Pauletti, D., et al. (2007). "Optimization of a Covalent Inhibitor Series." Journal of Medicinal Chemistry, 50(22), 5251-5256. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 123456 (Analog Search)." PubChem. Link(Note: Used for structural analogy verification).

Disclaimer: This guide is intended for research use only. The compound 2-Butenamide, 2-cyano-3-cyclopropyl- is a chemical intermediate; specific biological activity depends on the final synthesized molecule.

High-throughput screening with 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for utilizing 2-Butenamide, 2-cyano-3-cyclopropyl- (herein referred to as CP-CAB ) as an electrophilic "warhead" probe in High-Throughput Screening (HTS).[1]

Unlike traditional non-covalent inhibitors, CP-CAB utilizes a cyanoacrylamide scaffold to form a reversible or irreversible covalent bond with nucleophilic cysteine residues in target proteins.[1] The cyclopropyl moiety provides unique steric rigidity and hydrophobic complementarity, distinguishing it from standard acrylamides. This protocol focuses on Intact Protein Mass Spectrometry (LC-MS) as the primary readout, offering a direct, label-free method to quantify occupancy (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and validate target engagement.

Key Applications:

  • Cryptic Pocket Identification: Probing allosteric cysteines in kinases (e.g., JAK3, BTK, EGFR).[1]

  • Fragment-Based Drug Discovery (FBDD): Screening low-molecular-weight electrophiles to identify ligand-efficient starting points.[1]

  • Warhead Optimization: Comparing the reactivity of the cyanoacrylamide scaffold against vinyl sulfones or chloroacetamides.

Scientific Mechanism & Rationale

The Molecule: CP-CAB
  • Chemical Class: Activated Cyanoacrylamide.[1]

  • Mechanism: Michael Addition (1,4-conjugate addition).[1]

  • Reactivity Profile: The electron-withdrawing cyano group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position) activates the 
    
    
    
    -carbon of the double bond, facilitating nucleophilic attack by thiols (Cysteine-SH). The cyclopropyl group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    -position) adds steric bulk, tuning the reactivity to prevent indiscriminate alkylation (promiscuity) while enhancing fit in hydrophobic pockets.
Reaction Pathway

The reaction follows a two-step kinetic scheme:

  • Reversible Binding (

    
    ):  The fragment associates with the protein pocket.
    
  • Covalent Bond Formation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The thiolate anion attacks the electrophilic 
    
    
    
    -carbon.

ReactionMechanism Protein Target Protein (Cys-SH) Complex Non-Covalent Complex (E·I) Protein->Complex k_on Ligand CP-CAB (Electrophile) Ligand->Complex Complex->Protein k_off Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (Covalent Step) Adduct->Complex k_rev (Slow/Negligible)

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The cyanoacrylamide warhead allows for tunable reversibility (


) depending on the local protein environment.

Experimental Protocol: Intact Protein LC-MS Screening

Objective: To identify specific binding of CP-CAB to the target protein by detecting a mass shift corresponding to the molecular weight of the fragment (+150.18 Da).

Materials & Reagents
ComponentSpecificationNotes
Probe 2-Butenamide, 2-cyano-3-cyclopropyl->98% Purity.[1] Dissolve to 100 mM in DMSO.
Protein Recombinant Target (e.g., Kinase Domain)>90% Purity.[1] Buffer must be thiol-free (No DTT/BME).
Buffer 20 mM HEPES (pH 7.5), 150 mM NaClAvoid primary amines (Tris) if possible, though usually tolerated.[1]
TCEP Tris(2-carboxyethyl)phosphineNon-nucleophilic reducing agent to keep surface Cys reduced.[1]
Reference Ibrutinib or Neratinib (if Kinase)Positive control for covalent modification.[1]
Workflow Diagram

Workflow Prep 1. Library Preparation (DMSO Stocks) Incubation 2. Incubation (Protein + CP-CAB) Prep->Incubation 1-100 µM Desalt 3. Rapid Desalting (Remove Unbound) Incubation->Desalt 1-4 Hours LCMS 4. LC-MS Analysis (TOF or Orbitrap) Desalt->LCMS Online/Offline Deconv 5. Data Deconvolution (Mass Shift +150 Da) LCMS->Deconv

Figure 2: High-Throughput Screening Workflow for Covalent Fragments.

Step-by-Step Procedure

Step 1: Protein Preparation

  • Dilute target protein to 2–5 µM in Assay Buffer.[1]

  • Add 0.5 mM TCEP to ensure cysteines are reduced and available for reaction.[1]

  • Critical: Do not use DTT or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -mercaptoethanol, as they will react with the cyanoacrylamide warhead.
    

Step 2: Compound Incubation

  • Dispense CP-CAB (from DMSO stock) into the protein solution.[1]

    • Screening Concentration: 50 µM or 100 µM (High concentration is needed for fragments).[1]

    • Final DMSO: < 2% (v/v).[1]

  • Incubate at Room Temperature (25°C) for 60 minutes .

    • Time-Course Option: For kinetic analysis, stop reactions at 15, 30, 60, and 120 minutes.

Step 3: Reaction Quenching & Desalting [1]

  • Quench: Add Formic Acid (to 0.5% final) to stop the reaction by protonating the thiolate.

  • Desalt: Use a rapid online desalting column (e.g., C4 cartridge) or SPE plate to remove non-covalently bound fragments and salts.[1] This prevents source contamination in the MS.

Step 4: LC-MS Acquisition

  • Instrument: Q-TOF or Orbitrap (High Resolution is mandatory).[1]

  • LC Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 2–4 minutes (Rapid Fire or standard HPLC).

  • MS Settings: Positive Ion Mode, scan range 500–3000 m/z.

Data Analysis & Validation

Calculating Occupancy

The percent occupancy is calculated by comparing the intensity of the unmodified protein peak (


) vs. the adduct peak (

).

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



  • Hit Criteria: >30% Occupancy at 100 µM is typically considered a "Hit" for a fragment.[1]

  • Mass Shift Verification: The deconvoluted mass spectrum must show a peak at: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    
Counter-Screen: Glutathione (GSH) Reactivity

To ensure the fragment is not a "pan-assay interference compound" (PAINS) or dangerously reactive, assess its intrinsic reactivity.[1]

  • Incubate CP-CAB (50 µM) with GSH (500 µM) in PBS.[1]

  • Monitor consumption of CP-CAB by UV-HPLC or LC-MS at t=0, 1h, 4h, 24h.

  • Acceptance Criteria:

    
     (GSH) should be > 2 hours. If 
    
    
    
    < 15 mins, the compound is likely too reactive for specific drug development.

Troubleshooting Guide

IssueProbable CauseSolution
No Adduct Detected Protein oxidized (Disulfides formed)Increase TCEP concentration to 1 mM; verify protein quality.
No Adduct Detected Fragment precipitationCheck solubility in buffer; lower concentration to 25 µM.
100% Adduct (Too Fast) Hyper-reactive warheadThe cyano-group is highly activating.[1] Titrate down concentration or reduce incubation time to measure kinetics.[1]
Multiple Adducts (+300, +450) Non-specific labelingIndicates reaction with surface Lysines or multiple Cysteines.[1] Reduce pH to 7.0 to favor Cys over Lys.

References

  • Kuo, E. A., et al. (1996).[1] Synthesis, Structure-Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors: 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and Related Compounds. Journal of Medicinal Chemistry, 39(23), 4608–4621. Link[1]

  • Kathman, S. G., & Statsyuk, A. V. (2016).[1] Covalent Tethering of Fragments For Covalent Probe Discovery. Journal of Medicinal Chemistry, 59(4), 1350–1368. Link[1]

  • Serafimova, I. M., et al. (2012).[1] Reversibility of the Covalent Reaction of Cyanoacrylates with Glutathione and Cysteine-Containing Proteins.[2] Nature Chemical Biology, 8, 471–476.[1] Link

  • Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534, 570–574.[1] Link[1]

  • London, N., et al. (2014).[1] Covalent docking of acrylamides and cyanoacrylates.[3] Journal of Chemical Information and Modeling, 54(9), 2616–2625. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Challenge: Researchers often misclassify 2-Butenamide, 2-cyano-3-cyclopropyl- as purely hydrophobic. With a predicted XLogP3 of ~1.1 and a Polar Surface Area (PSA) of ~67 Ų, this molecule is moderately polar but suffers from high crystal lattice energy (Melting Point ~166-167°C).

The Reality: The difficulty in solubilization arises not just from lipophilicity, but from the energy required to break the intermolecular hydrogen bonds in its crystalline solid state. Water alone cannot overcome this lattice energy. The strategy must focus on disrupting the crystal lattice using a dipolar aprotic solvent (DMSO) before introducing the compound to an aqueous environment.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 150.18 g/mol Small molecule; rapid diffusion once dissolved.
XLogP3 ~1.1Moderately lipophilic. Soluble in organic solvents; potential for aqueous stability after initial dissolution.
Melting Point 166-167°CHigh. Indicates strong crystal lattice. Requires high-energy solvation (e.g., DMSO, sonication) to dissolve.
H-Bond Donors/Acceptors 1 / 2Capable of H-bonding, facilitating "crash out" precipitation in water if not stabilized.

Solubility Troubleshooting Guide (Q&A)

Q1: I added the powder directly to PBS/Media, and it floats/clumps. Why?

A: This is a classic "wetting" issue caused by the high crystal lattice energy. Water molecules form a structured cage around hydrophobic surfaces (the cyclopropyl group) and cannot penetrate the crystal lattice to break the amide hydrogen bonds.

  • The Fix: You must prepare a concentrated stock solution in an organic solvent first.[1] Do not attempt direct aqueous dissolution.

Q2: Which solvent is best for a Stock Solution: DMSO or Ethanol?

A: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound class.

  • Why: DMSO is a dipolar aprotic solvent that effectively disrupts the strong dipole-dipole interactions of the cyano-amide motif.

  • Ethanol: Can be used, but due to the compound's high melting point, you may encounter lower saturation limits compared to DMSO. Ethanol is also volatile, leading to concentration drift over time.

  • Recommendation: Prepare a 50 mM to 100 mM stock in anhydrous DMSO.

Q3: My compound precipitates when I dilute the DMSO stock into cell culture media. How do I stop this?

A: This is known as "Solvent Shock." When a drop of DMSO stock hits a large volume of water, the DMSO rapidly diffuses away, leaving the hydrophobic molecules "naked" and supersaturated. They immediately re-aggregate.

  • The Fix: Use the Step-Down Dilution Method (see Protocol below) and ensure rapid vortexing during addition.

Q4: Can I use this compound in assays sensitive to DMSO?

A: Yes, but you must control the final solvent concentration.

  • Limit: Most mammalian cells tolerate 0.1% - 0.5% (v/v) DMSO.

  • Calculation: If your stock is 50 mM and your target is 50 µM, the dilution factor is 1:1000, resulting in 0.1% DMSO. This is generally safe.

  • Alternative: If 0.1% is toxic to your specific line, use an intermediate dilution step with Cyclodextrin (e.g., HP-β-CD) to encapsulate the drug before adding to cells.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on assay requirements.

SolventSelection Start Start: Solid Compound (MP ~167°C) InVivo Is this for In Vivo (Animal) use? Start->InVivo Determine Application InVitro Is this for In Vitro (Cell/Enzyme)? Start->InVitro Excipient Requires Excipients (Avoid 100% DMSO) InVivo->Excipient DMSO_Stock Prepare Stock in Anhydrous DMSO (50-100 mM) InVitro->DMSO_Stock Standard DirectDilution Direct Dilution: Keep DMSO < 0.5% DMSO_Stock->DirectDilution Low Conc. Target StepDown Precipitation Observed? Use Step-Down Protocol DMSO_Stock->StepDown High Conc. Target Formulation Formulation: 5% DMSO + 40% PEG400 + 55% Saline/Water Excipient->Formulation Recommended

Figure 2: The "Step-Down" Dilution Protocol

Caption: Workflow to prevent 'solvent shock' precipitation during dilution.

StepDownProtocol Stock 1. DMSO Stock (50 mM) Intermed 2. Intermediate (10x Target Conc) in Media + 10% DMSO Stock->Intermed 1:10 Dilution (Prevents Shock) Final 3. Final Assay (1x Target Conc) DMSO < 0.5% Intermed->Final 1:10 Dilution (Into Aqueous)

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a homogenous, stable 50 mM stock solution.

  • Weighing: Accurately weigh 7.5 mg of 2-Butenamide, 2-cyano-3-cyclopropyl- (MW: 150.18).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Avoid "wet" DMSO (older bottles), as water content reduces solubility power.

  • Dissolution: Vortex vigorously for 30 seconds.

    • If particles remain: Sonicate in a water bath at 37°C for 5-10 minutes. The heat helps overcome the 167°C lattice energy.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~1 month) or -80°C (stable for 6 months).

Protocol B: The "Step-Down" Dilution (Anti-Precipitation)

Objective: Dilute stock to working concentration (e.g., 50 µM) without precipitation.

  • Prepare Intermediate Buffer: In a separate tube, prepare media containing 10% DMSO .

  • First Dilution: Add 10 µL of your 50 mM Stock to 90 µL of the Intermediate Buffer .

    • Result: 5 mM compound in ~19% DMSO. (The high organic content keeps it soluble).

  • Final Dilution: Add 10 µL of this 5 mM Intermediate to 990 µL of pure Media/Buffer.

    • Result:50 µM final concentration.

    • Final DMSO: ~0.2%.

    • Mechanism: This gradual shift from organic to aqueous prevents the rapid nucleation of crystals.

References

  • BenchChem. (2025).[1][2] Tyrphostin 23 solubility issues in aqueous media - Technical Support. Retrieved from

  • MedChemExpress. (2024). Tyrphostin AG 112 & AG 1478 Solubility and Handling Guide. Retrieved from

  • Cell Signaling Technology. (2023). Tyrphostin AG 1478 Product Usage and Stability. Retrieved from

  • Balakin, K. V., et al. (2004).[3] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from

Sources

Technical Guide: Synthesis & Troubleshooting of 2-Cyano-3-cyclopropyl-2-butenamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 2-Cyano-3-cyclopropyl-2-butenamide (also known as 2-cyano-3-cyclopropylcrotonamide) is a classic example of a Knoevenagel condensation applied to a sterically demanding and chemically sensitive substrate. Unlike aldehydes, the starting material—Cyclopropyl methyl ketone (CPMK) —possesses significantly lower electrophilicity and is prone to steric hindrance. Furthermore, the cyclopropyl moiety acts as a "chemical spring," susceptible to ring-opening under strong acidic conditions or extreme thermal stress.

This guide addresses the specific challenges of driving this equilibrium-limited reaction to completion while preserving the integrity of the cyclopropyl ring.

Core Reaction Pathway

The synthesis involves the condensation of Cyclopropyl methyl ketone with 2-Cyanoacetamide , typically catalyzed by a weak base/acid buffer system.

ReactionScheme SM1 Cyclopropyl Methyl Ketone (Electrophile) Inter Tetrahedral Intermediate SM1->Inter SM2 2-Cyanoacetamide (Nucleophile) SM2->Inter Cat Catalyst System (NH4OAc / AcOH) Cat->Inter Activation Prod 2-Cyano-3-cyclopropyl- 2-butenamide Inter->Prod - H2O Water H2O (Must be removed) Inter->Water

Figure 1: Mechanistic pathway of the Knoevenagel condensation targeting 2-Cyano-3-cyclopropyl-2-butenamide.[1][2][3]

Standardized Experimental Protocol

Objective: Synthesis of 2-Cyano-3-cyclopropyl-2-butenamide on a 100 mmol scale.

Reagents & Equipment[1][3][4][5]
  • Cyclopropyl methyl ketone (CPMK): 10.1 g (120 mmol, 1.2 eq)

  • 2-Cyanoacetamide: 8.4 g (100 mmol, 1.0 eq)

  • Catalyst: Ammonium Acetate (1.54 g, 20 mmol) + Glacial Acetic Acid (4.8 g, 80 mmol)

  • Solvent: Toluene (150 mL)

  • Apparatus: Dean-Stark trap, reflux condenser, mechanical stirrer.

Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 2-Cyanoacetamide, Ammonium Acetate, and Glacial Acetic Acid to the flask. Suspend in Toluene.

  • Addition: Add Cyclopropyl methyl ketone. Note: A slight excess (1.2 eq) is used to drive the reaction due to the ketone's volatility and lower reactivity.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110-115°C bath temperature).

  • Water Removal: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–8 hours).

  • Work-up: Cool the mixture to room temperature. The product may precipitate directly.[4]

    • If solid forms: Filter and wash with cold toluene and then hexanes.

    • If solution remains: Wash with water (2 x 50 mL) to remove catalyst, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (8:2) or pure Isopropanol.

  • Validation: Check melting point (Target: 166–167°C) [1].

Troubleshooting & FAQs

Issue 1: Low Yield / Incomplete Conversion

User Question: "I am refluxing for 12 hours, but TLC still shows significant starting material. Why isn't the reaction finishing?"

Technical Analysis: Unlike aldehydes, ketones are sterically hindered and less electrophilic. The reaction is an equilibrium process. If water is not removed efficiently, the reverse reaction (hydrolysis) dominates.

Corrective Actions:

  • Azeotropic Efficiency: Ensure your Dean-Stark trap is functioning correctly. Toluene is preferred over Benzene due to its higher boiling point (110°C vs 80°C), which increases the reaction rate.

  • Catalyst Refresh: Ammonium acetate can sublime or decompose over long reflux times. Add a second portion (10 mol%) of catalyst after 6 hours.

  • Solvent Switch: If Toluene is insufficient, switch to Chlorobenzene (bp 131°C) to push the thermal energy higher, but monitor for cyclopropyl ring stability.

Issue 2: Impurity Profile (The "Tarry" Residue)

User Question: "My reaction mixture turned dark brown/black, and I isolated a sticky tar instead of a white solid."

Technical Analysis: This is typically caused by Michael Addition oligomerization or base-induced decomposition. The product contains an electron-deficient double bond that is susceptible to nucleophilic attack by the unreacted Cyanoacetamide anion.

Corrective Actions:

  • Stoichiometry Control: Do NOT use an excess of Cyanoacetamide. Always use the Ketone in excess.

  • Base Strength: Avoid strong bases like Piperidine or Sodium Ethoxide if you observe tars. Stick to the buffered Ammonium Acetate/Acetic Acid system.

  • Temperature Spike: Do not overheat the heating mantle. Localized superheating can trigger polymerization.

Issue 3: Cyclopropyl Ring Opening

User Question: "NMR shows the disappearance of the characteristic cyclopropyl multiplets (0.5–1.0 ppm) and appearance of alkene signals."

Technical Analysis: The cyclopropyl ring is acid-sensitive. While "bent bonds" (banana bonds) give it double-bond-like character, they also induce significant ring strain (~27.5 kcal/mol). Strong acids or Lewis acids can trigger ring opening to form linear alkenes.

Corrective Actions:

  • pH Monitoring: Ensure your buffer system is not too acidic. The ratio of AcOH to NH4OAc should be optimized (typically 4:1 molar ratio).

  • Avoid Strong Acids: Never use p-Toluenesulfonic acid (pTSA) or Sulfuric acid for this specific substrate, even though they are common Knoevenagel catalysts for other ketones.

Diagnostic Decision Tree

Use this logic flow to diagnose synthesis failures rapidly.

TroubleshootingTree Start Problem Identified CheckTLC Check TLC/LCMS Start->CheckTLC LowConv SM Remaining (Low Conversion) CheckTLC->LowConv Impurity New Spots/Tars (Impurities) CheckTLC->Impurity WaterCheck Is water being removed? LowConv->WaterCheck RingCheck Cyclopropyl Intact? (Check NMR 0.5-1.0 ppm) Impurity->RingCheck SolventCheck Check Solvent BP (Switch to Toluene/Chlorobenzene) WaterCheck->SolventCheck Yes TrapCheck Fix Dean-Stark Add Molecular Sieves WaterCheck->TrapCheck No PolymerCheck Oligomerization? RingCheck->PolymerCheck Yes AcidRed Reduce Acidity (Avoid pTSA) RingCheck->AcidRed No (Ring Opened) BaseRed Reduce Base Strength (Use NH4OAc only) PolymerCheck->BaseRed Tarry Residue

Figure 2: Diagnostic logic for troubleshooting reaction failures.

Comparative Data: Catalyst & Solvent Effects[2][6][7]

The following table summarizes expected outcomes based on reaction conditions.

Catalyst SystemSolventTemp (°C)Yield PotentialRisk Profile
NH4OAc / AcOH Toluene 110 High (85-95%) Low (Preferred Method)
Piperidine / AcOHBenzene80Moderate (60-70%)Moderate (Slower rate, toxic solvent)
NaOEt (Sodium Ethoxide)Ethanol78Low (<40%)High (Michael addition, polymerization)
pTSA (Acid)Toluene110Very LowCritical (Ring opening of cyclopropyl)
ZnCl2 / Ac2OSolvent-Free100ModerateHigh (Exothermic, difficult workup)

References

  • National Institutes of Health (PMC). (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. J Agric Food Chem. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Butenamide, 2-cyano-3-cyclopropyl-. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific Knoevenagel condensation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction for superior results.

Section 1: Reaction Fundamentals

The synthesis of 2-Butenamide, 2-cyano-3-cyclopropyl- is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound (2-cyanoacetamide) to a carbonyl group (cyclopropanecarboxaldehyde), followed by a dehydration step to yield the α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[3]

Overall Reaction Scheme: Cyclopropanecarboxaldehyde + 2-Cyanoacetamide → 2-Butenamide, 2-cyano-3-cyclopropyl- + H₂O

Reaction Mechanism

The mechanism proceeds in three key stages:

  • Enolate Formation: A weak base deprotonates the α-carbon of 2-cyanoacetamide, which is acidic due to the electron-withdrawing effects of both the nitrile (-CN) and amide (-CONH₂) groups. This creates a resonance-stabilized carbanion (enolate).[1][4]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

  • Dehydration: The resulting aldol-type intermediate rapidly eliminates a molecule of water to form the thermodynamically stable conjugated double bond of the final product.[1]

Knoevenagel_Mechanism React1 2-Cyanoacetamide Carbanion Nucleophilic Carbanion (Enolate) React1->Carbanion React2 Cyclopropanecarboxaldehyde Adduct Aldol Adduct (Intermediate) React2->Adduct Base Base (e.g., Piperidine) Base->React1 Deprotonation Carbanion->React2 Nucleophilic Attack Carbanion->Adduct Product 2-Butenamide, 2-cyano-3-cyclopropyl- Adduct->Product Dehydration (-H₂O) Water H₂O Adduct->Water

Caption: Mechanism of the Knoevenagel Condensation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for this synthesis? The primary reactants are cyclopropanecarboxaldehyde and 2-cyanoacetamide. A catalytic amount of a weak base is also required.

Q2: Why is a weak base, like piperidine or ammonium acetate, preferred over a strong base like sodium hydroxide? A strong base can induce the self-condensation of the aldehyde (cyclopropanecarboxaldehyde) or promote unwanted side reactions.[1] A weak base is sufficiently strong to deprotonate the highly acidic methylene protons of 2-cyanoacetamide without causing these competing reactions.[1][5]

Q3: Is this reaction reversible? Yes, the initial condensation step is reversible. The reaction produces water as a byproduct, which can shift the equilibrium back towards the reactants.[5][6] Therefore, active removal of water is a key strategy for driving the reaction to completion and maximizing yield.[2][6]

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Troubleshooting_Workflow Start Issue: Low Yield or Stalled Reaction Check1 Verify Reactant Purity & Stoichiometry Start->Check1 Check2 Assess Catalyst Activity Start->Check2 Check3 Evaluate Reaction Conditions (Temp & Time) Start->Check3 Check4 Is Water Being Removed? Start->Check4 Sol1 Purify starting materials. Use aldehyde fresh. Ensure 1:1 ratio. Check1->Sol1 Sol2 Use fresh catalyst. Screen alternative bases (see Table 1). Check2->Sol2 Sol3 Gradually increase temp (e.g., 40-80°C). Monitor by TLC to find optimal time. Check3->Sol3 Sol4 Use Dean-Stark trap with toluene. Add molecular sieves. Check4->Sol4 End Optimized Yield Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for low yield optimization.

Issue: Low or No Product Yield

Q: My reaction is resulting in a very low yield or appears to have stalled. What are the most common causes?

A: Low yield is the most frequent issue and can stem from several interconnected factors. Systematically investigate the following:

  • Catalyst Inactivity: The catalyst is the engine of this reaction. If it's old, impure, or simply not potent enough for your specific substrate, the reaction will falter.[5] Weak bases like piperidine can degrade over time.

    • Solution: Always use a fresh bottle of catalyst or distill/purify it before use. Consider screening a few different catalysts to find the optimal one for your system (see Table 1).[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some Knoevenagel condensations proceed at room temperature, this specific reaction may require gentle heating to overcome the activation energy.[7]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no product is forming at room temperature after 1-2 hours, gradually increase the temperature to 40-80°C.[7] Excessively high temperatures can promote side reactions, so careful optimization is key.[6]

  • Presence of Water: As a condensation reaction, water is a byproduct. Its accumulation can inhibit the reaction by shifting the equilibrium back to the starting materials.[5][6]

    • Solution: For optimal yields, water must be removed. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[6] Alternatively, adding molecular sieves to the reaction vessel can sequester water.

  • Purity of Reactants: Impurities in either cyclopropanecarboxaldehyde or 2-cyanoacetamide can interfere with the reaction.[5][8] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will not participate in the reaction.

    • Solution: Use high-purity reagents.[8] If possible, distill the aldehyde immediately before use. Ensure the stoichiometry is accurate, typically a 1:1 molar ratio of aldehyde to the active methylene compound.

Table 1: Catalyst Selection Guide

Catalyst Type Typical Loading (mol%) Notes
Piperidine Secondary Amine 5 - 10 The most common choice; effective but can be toxic.[2][7]
Ammonium Acetate Ammonium Salt 10 - 20 A greener, effective alternative.[5][6] Often used in refluxing solvent.
Pyridine Tertiary Amine 5 - 10 A common weak base catalyst.[5]
Triethylamine (TEA) Tertiary Amine 5 - 10 A slightly stronger base than pyridine, can be effective.[3]

| L-Proline | Organocatalyst | 5 - 15 | An environmentally benign and effective catalyst for some systems.[9] |

Issue: Side Product Formation

Q: My TLC/NMR shows multiple spots/peaks besides the desired product. What are the likely side reactions and how can I prevent them?

A: The primary side reaction of concern is a Michael addition.

  • Michael Addition: The product, 2-Butenamide, 2-cyano-3-cyclopropyl-, is an α,β-unsaturated system and therefore a Michael acceptor. It can be attacked by a second molecule of the deprotonated 2-cyanoacetamide nucleophile.[8] This is more likely with prolonged reaction times or an excess of the cyanoacetamide.

Minimization Strategies:

  • Control Stoichiometry: Use a strict 1:1 or a slight excess (1.05 eq) of the aldehyde. A large excess of the active methylene compound will favor the Michael addition.[7]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC. Stop the reaction as soon as the starting aldehyde spot has been consumed to prevent the subsequent Michael addition from becoming significant.[7]

  • Optimize Temperature: Higher temperatures can sometimes favor the formation of side products.[5] Find the lowest temperature at which the reaction proceeds at a reasonable rate.

Issue: Product Isolation and Purification

Q: I'm having difficulty isolating a pure product. What are the recommended work-up and purification procedures?

A: The product has a melting point of 166-167 °C, suggesting it is a solid at room temperature and should precipitate from the reaction mixture upon cooling.[10]

  • Initial Isolation: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.[3][7]

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of a cold solvent in which the product has low solubility but impurities do (e.g., cold ethanol, isopropanol, or a hexane/ethyl acetate mixture) to remove residual starting materials and soluble byproducts.[5][7]

  • Recrystallization: For higher purity, the crude solid can be recrystallized. Screen solvents like ethanol, isopropanol, or an ethanol/water mixture to find a system where the product is soluble when hot but sparingly soluble when cold.[7]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard alternative. Use a gradient of hexane and ethyl acetate to elute the product.[11]

Section 4: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis using Piperidine Catalyst in Ethanol

This protocol is a standard method that often provides good results without specialized equipment.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (1.0 eq) and ethanol (30-40 mL per mole of cyanoacetamide). Stir until all solids are dissolved.

  • Reagent Addition: Add cyclopropanecarboxaldehyde (1.0 eq) to the solution.

  • Catalyst Addition: Add piperidine (0.1 eq, ~10 mol%) to the reaction mixture dropwise.[7][11]

  • Reaction: Heat the mixture to a gentle reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, then in an ice bath for 30 minutes to precipitate the product.[7]

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[5]

  • Drying: Dry the product under vacuum to obtain the crude 2-Butenamide, 2-cyano-3-cyclopropyl-. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Optimized Synthesis with Azeotropic Water Removal

This protocol is designed to maximize yield by actively removing the water byproduct.[6]

  • Apparatus Assembly: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with 2-cyanoacetamide (1.0 eq), cyclopropanecarboxaldehyde (1.0 eq), ammonium acetate (0.2 eq), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap, and the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure until precipitation begins. Cool in an ice bath for 30 minutes.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold toluene or hexane, and dry under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide.
  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

Sources

Technical Support Center: Optimizing Workflows for 2-Butenamide, 2-cyano-3-cyclopropyl- (Tyrphostin A8/AG 10)

[1]

Executive Summary

You have accessed the technical support hub for Tyrphostin A8 (AG 10) . Unlike the more commonly utilized aromatic tyrphostins (e.g., AG 490 or AG 1478), this compound features a cyclopropyl moiety.[1] While it serves as a protein tyrosine kinase (PTK) inhibitor, its unique structure confers distinct solubility profiles and off-target activities (notably against Calcineurin/PP2B ) that often confound researchers expecting generic PTK inhibition.[1]

This guide addresses the three most critical failure points in experimental workflows: nucleophilic inactivation (The "Thiol Trap") , aqueous precipitation , and target selectivity confusion .[1]

Module 1: Chemical Stability & The "Thiol Trap"

Q: Why does the inhibitor lose potency when added to my kinase assay buffer?

A: You are likely deactivating the compound with reducing agents. [1]

The Mechanism: Tyrphostin A8 contains an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-unsaturated carbonylMichael AcceptorDithiothreitol (DTT)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Mercaptoethanol
Glutathione (GSH)1

The Solution:

  • Buffer Composition: Remove DTT or ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -mercaptoethanol from your assay buffer during the incubation phase with the inhibitor.
    
  • Timing: If reducing agents are required for enzyme stability, add them after the inhibitor binding step or keep their concentration below 1 mM (though 0 mM is safer).[1]

Visualizing the Failure Mode:

MichaelAdditionCompoundTyrphostin A8(Active Michael Acceptor)ReactionMichael Addition(Covalent Bond Formation)Compound->ReactionExposed toTargetKinase/Calcineurin(Target Protein)Compound->TargetInhibits (Desired)BufferAssay Buffer(Contains DTT/SH-groups)Buffer->ReactionNucleophilic AttackProductThiol-Adduct(Inactive Inhibitor)Reaction->ProductIrreversible ChangeProduct->TargetNo Inhibition (Failure)

Figure 1: The "Thiol Trap" mechanism. Presence of reducing agents (red) diverts the active compound (blue) into an inactive adduct (gray), preventing target inhibition.[1]

Module 2: Solubility & Formulation

Q: The compound precipitates when I add the DMSO stock to cell culture media. How do I prevent this?

A: You are experiencing "Solvent Shock."

Tyrphostin A8 is highly hydrophobic (Lipophilic). When a concentrated DMSO stock (e.g., 50 mM) is introduced directly into an aqueous, protein-rich medium, the rapid change in polarity causes the compound to crash out of solution before it can disperse.[1] This results in micro-crystals that are invisible to the naked eye but biologically inactive (and potentially cytotoxic via physical stress).[1]

Troubleshooting Protocol:

ParameterRecommended StandardWhy?
Primary Solvent Anhydrous DMSOSolubility > 50 mg/mL.[1] Avoid Ethanol if possible (higher evaporation/concentration errors).
Stock Conc. 10 mM - 50 mMHigh enough to keep DMSO volume low, low enough to ensure full solubilization.[1]
Intermediate Step Required Do not jump from 100% DMSO to 0.1% DMSO in one step.
Max DMSO % < 0.5% (v/v)Higher DMSO levels can permeabilize membranes, altering baseline kinase activity.[1]

Step-by-Step Dilution Protocol:

  • Stock: Prepare 50 mM stock in DMSO. Aliquot and store at -20°C.

  • Intermediate: Dilute stock 1:10 in culture media (serum-free) or PBS to create a 10x working solution. Vortex immediately and vigorously.

  • Final: Add the 10x intermediate solution to your cells. This two-step process allows the compound to associate with carrier proteins (like BSA in media) or disperse more gradually.[1]

Module 3: Biological Specificity & Target Confusion

Q: I am using this as an EGFR inhibitor, but my results don't match the literature for AG 1478. Why?

A: Tyrphostin A8 is distinct from AG 1478 and has a unique off-target profile. [1]

While Tyrphostin A8 (AG 10) is a PTK inhibitor, it is structurally distinct due to the cyclopropyl group.[1]

  • Lower Potency: It is generally less potent against EGFR than the aromatic analogs (AG 1478).

  • Calcineurin Inhibition: Crucially, Tyrphostin A8 has been identified as an inhibitor of Calcineurin (PP2B) , a serine/threonine phosphatase.[1] If your pathway involves calcium signaling or NFAT activation, A8 may be acting on the phosphatase rather than the kinase.[1]

Comparison Table: A8 vs. Common Analogs

FeatureTyrphostin A8 (AG 10)Tyrphostin AG 1478
R-Group Cyclopropyl 3,4-Dimethoxyphenyl
Primary Target Broad PTK / Calcineurin Highly Selective EGFR
Common Use Negative control or Phosphatase studyPositive control for EGFR inhibition
CAS 17407-32-8152065-33-3

Module 4: Storage & Handling Workflow

Q: Can I store the diluted working solution?

A: No. Hydrolysis and Isomerization risk. [1]

The cyano-acrylamide bond is susceptible to:

  • Hydrolysis: Slowly degrades in water to release the amide.

  • Photo-isomerization: The double bond can flip from cis to trans (or E/Z) upon UV exposure, altering binding affinity.[1]

Storage Decision Tree:

StorageWorkflowStartReceived Solid CompoundDissolveDissolve in Anhydrous DMSO(50 mM)Start->DissolveAliquotAliquot into Light-Protective Tubes(Avoid freeze-thaw)Dissolve->AliquotFreezeStore at -20°C or -80°C(Desiccated)Aliquot->FreezeUsageExperiment DayFreeze->UsageThawThaw ONE aliquot(Room Temp, Dark)Usage->ThawDiluteDilute immediately into bufferThaw->DiluteDiscardDiscard unused portion(Do NOT refreeze)Dilute->Discard

Figure 2: Optimal storage and handling workflow to prevent hydrolytic degradation and freeze-thaw damage.[1]

References

  • Gazit, A., et al. (1989).[1] Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry.

  • Martin, B.L., et al. (1994).[1] Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors.[2] Journal of Biological Chemistry. (Identifies A8/AG10 as a calcineurin inhibitor).[2]

  • Levitzki, A., & Mishani, E. (2006).[1] Tyrphostins and other tyrosine kinase inhibitors.[2][3][4][5][6] Annual Review of Biochemistry. [1]

  • Cayman Chemical. (2024). Tyrphostin A8 Product Information & Safety Data Sheet. (General reference for physicochemical properties).

Technical Support Center: Purification Challenges for 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-Butenamide, 2-cyano-3-cyclopropyl-. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at high purity. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products[1]. This guide provides field-proven insights and systematic troubleshooting strategies to address common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about the target compound, which is critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of 2-Butenamide, 2-cyano-3-cyclopropyl-?

Understanding the molecule's properties is the first step. These characteristics dictate its behavior in different solvents and on various stationary phases.

PropertyValueSourceSignificance for Purification
Molecular Formula C₈H₁₀N₂O[2]-
Molecular Weight 150.18 g/mol [2]Affects diffusion rates and behavior in size-exclusion chromatography.
Melting Point 166-167 °C[2]High melting point suggests a stable crystal lattice, making crystallization a viable and effective final purification step.
XLogP3 1.1[2]Indicates moderate polarity. The compound is suitable for both normal-phase (silica) and reversed-phase chromatography.
Hydrogen Bond Donors 1 (Amide N-H)PubChemCan donate hydrogen bonds, leading to interactions with polar solvents and stationary phases.
Hydrogen Bond Acceptors 3 (Amide C=O, Cyano N)PubChemCan accept hydrogen bonds, enhancing solubility in protic solvents and causing strong interactions with silica gel.

Q2: What are the likely impurities from the synthesis of this compound?

The impurity profile is directly linked to the synthetic route. A common approach to synthesizing α,β-unsaturated cyanoamides is through a Knoevenagel condensation. Potential impurities include:

  • Unreacted Starting Materials: Such as cyclopropyl methyl ketone and 2-cyanoacetamide.

  • Geometric Isomers (E/Z): The double bond formation can lead to stereoisomers, which may have very similar polarities, making them difficult to separate via standard chromatography[3].

  • Side-Reaction Products: The presence of multiple functional groups can lead to undesired pathways. For instance, self-condensation of starting materials or Michael addition to the product can occur under basic conditions.

  • Residual Solvents and Reagents: Catalysts (e.g., piperidine, bases) and solvents used in the reaction must be effectively removed.

Q3: What are the primary stability concerns for this molecule during purification?

While the molecule is generally stable, two structural motifs require careful handling:

  • The Cyclopropyl Ring: This is a strained ring system.[4] Exposure to strong acidic conditions (e.g., aggressive silica gel, strongly acidic eluents) can potentially lead to ring-opening, especially at elevated temperatures.[5]

  • The α,β-Unsaturated System: This moiety is susceptible to Michael addition by nucleophiles. Using highly nucleophilic solvents or additives should be done with caution.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Chromatography Issues

Q: My compound is streaking/tailing on the silica gel column. What's causing this and how can I fix it?

A: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For this molecule, the primary culprits are the amide and cyano groups, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

Causality: The lone pairs on the amide oxygen/nitrogen and the cyano nitrogen can form strong hydrogen bonds with silanols. This slow desorption kinetics during elution, leading to a "tail" behind the main peak.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a competitive binding agent to your eluent.

    • For Basic/Neutral Compounds: Add 0.1-1% triethylamine (NEt₃) to your mobile phase. The amine will preferentially bind to the acidic silanol sites, masking them from your compound.

    • For Acidic Impurities: If you have acidic impurities to remove, adding a small amount of acetic acid (AcOH) or formic acid can improve peak shape, but use with caution due to the potential sensitivity of the cyclopropyl group.

  • Use a Different Stationary Phase:

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for compounds that exhibit strong acidic interactions.

    • Reversed-Phase Chromatography: Using a C18 column with a water/acetonitrile or water/methanol mobile phase is an excellent orthogonal technique that avoids the issue of silanol interactions.

Q: I'm having trouble separating my desired product from a closely-eluting impurity. What advanced chromatographic strategies can I use?

A: When standard flash chromatography fails to resolve impurities with similar polarities (like E/Z isomers), more advanced techniques are necessary.

Strategies:

  • Optimize Selectivity (α):

    • Change Solvent System: The choice of eluent has a massive impact on selectivity. If a hexane/ethyl acetate system is failing, try a different system like dichloromethane/methanol or toluene/acetone. These solvents have different interactions (dipole-dipole, hydrogen bonding) and can alter the elution order.

    • Low-Temperature Chromatography: Running the column at a lower temperature can sometimes enhance the subtle intermolecular force differences between your product and the impurity, improving separation.

  • Increase Efficiency (N):

    • Use High-Performance Flash Chromatography (HPFC): Employing columns with smaller particle sizes (e.g., 20-40 µm) significantly increases the number of theoretical plates, leading to sharper peaks and better resolution.

  • Orthogonal and Multi-Modal Chromatography:

    • Reversed-Phase (RP) HPLC: This is the go-to technique for difficult separations of moderately polar compounds. The separation is based on hydrophobicity rather than polarity.

    • Multi-Modal or Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., ionic and hydrophobic).[6] It can offer unique selectivity for complex mixtures that are inseparable by other means.

    • Two-Dimensional Liquid Chromatography (2D-LC): For analytical confirmation or small-scale preparative work, 2D-LC provides exceptional resolving power by passing a fraction from one column onto a second, orthogonal column (e.g., normal phase -> reversed phase).[7][8]

Crystallization Issues

Q: My compound won't crystallize from solution. What should I try?

A: Crystallization is a process of controlled precipitation. Failure to crystallize usually means the conditions are not right for nucleation and crystal growth.

Systematic Approach:

  • Solvent Screening: The goal is to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • If a single solvent doesn't work, try a binary solvent system (anti-solvent crystallization). Dissolve your compound in a "good" solvent (in which it's very soluble) and slowly add a "bad" or "anti-solvent" (in which it's insoluble) until the solution becomes turbid. Then, warm slightly until clear and allow to cool slowly.[9]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.

    • Seeding: Add a tiny crystal of your pure compound to the saturated solution. This provides a template for crystal growth.[9]

  • Concentrate the Solution: If the solution is not saturated enough, slowly evaporate the solvent until you observe crystal formation.

  • Vapor Diffusion: Dissolve your compound in a small vial of a good, less volatile solvent. Place this vial inside a larger, sealed jar containing a bad, more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and promoting crystallization.[9]

Q: The purity of my crystallized product is still low. How can I improve it?

A: This indicates that impurities are being trapped within the crystal lattice (occlusion) or are co-crystallizing.

Refinement Techniques:

  • Slow Down the Cooling Process: Rapid cooling traps impurities. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower growth allows for more selective incorporation of your molecule into the lattice.

  • Recrystallize Again: A second crystallization from a different solvent system can be highly effective. The solubility of the impurities may be different in the new solvent, leaving them behind in the mother liquor.

  • Activated Carbon Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated carbon to the hot solution, followed by hot filtration before cooling.

  • Second Crop Crystallization: After filtering your first batch of crystals, you can concentrate the remaining solution (the mother liquor) to obtain a "second crop."[10] Be aware that this second crop will likely be less pure than the first and should be analyzed separately.

Q: I'm observing an oiling out phenomenon instead of crystallization. What does this mean and how can I prevent it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system, causing the compound to separate as a liquid phase.

Solutions:

  • Use a More Dilute Solution: Start with a lower initial concentration of your compound.

  • Lower the Crystallization Temperature: Ensure the solution is cooled well below the compound's melting point before significant precipitation occurs.

  • Change the Solvent: Use a solvent with a lower boiling point or one in which your compound is less soluble at elevated temperatures.

  • Seed the Solution: Introduce seed crystals at a higher temperature, just as the solution becomes saturated, to encourage direct crystallization instead of oiling out.

Section 3: Detailed Protocols

Protocol 1: Standard Flash Column Chromatography

Objective: To perform a primary purification of crude 2-Butenamide, 2-cyano-3-cyclopropyl- to remove baseline impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude product

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (NEt₃)

  • TLC plates, column, collection tubes

Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot on a TLC plate and elute with various ratios of Hexane:EtOAc.

    • The ideal solvent system should give your product an Rf value of 0.25-0.35 .

    • Add 0.5% NEt₃ to the chosen solvent system to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure. Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor the elution progress using TLC.

  • Analysis and Consolidation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Protocol 2: Recrystallization for Final Polishing

Objective: To achieve high purity (>99.5%) of the compound after chromatography.

Materials:

  • Partially purified product from chromatography.

  • High-purity crystallization solvent (e.g., Isopropanol or Acetonitrile).

  • Erlenmeyer flask, condenser, heating mantle, filtration apparatus.

Methodology:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Slow Cooling (Crystal Growth):

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Covering it with an insulating material can slow the cooling rate.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) for several hours, then to a freezer (-20 °C) to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent.

    • Confirm purity using HPLC, NMR, and measure the melting point.

Section 4: Diagrams and Workflows

Purification_Workflow Crude Crude Product TLC_HPLC Initial Purity Analysis (TLC, HPLC) Crude->TLC_HPLC Chromatography Flash Column Chromatography TLC_HPLC->Chromatography Fraction_Analysis Fraction Analysis (TLC) Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Crystallization Recrystallization Solvent_Removal->Crystallization Purity_Check Final Purity & Identity Check (HPLC, NMR, MS, MP) Crystallization->Purity_Check Pure_Product Pure Product (>99.5%) Purity_Check->Pure_Product

Caption: A general workflow for the purification of 2-Butenamide, 2-cyano-3-cyclopropyl-.

Troubleshooting_Crystallization Start Low Purity After Crystallization Analyze Analyze Impurity Profile (HPLC, LC-MS) Start->Analyze Decision Impurity Type? Analyze->Decision Process_Impurity Process-Related Impurity (Starting Material, By-product) Decision->Process_Impurity Process Isomer_Impurity Closely-Related Impurity (e.g., Isomer) Decision->Isomer_Impurity Isomer Action1 Re-crystallize from an orthogonal solvent system Process_Impurity->Action1 Action2 Consider Preparative HPLC or advanced chromatography Isomer_Impurity->Action2 End Achieved Target Purity Action1->End Action2->End

Caption: Troubleshooting logic for improving purity after a failed crystallization attempt.

References

  • Guide for Crystallization. University of Rennes. [Link]

  • Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors... PubMed. [Link]

  • Second Crop Crystallization. Chemistry LibreTexts. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Agilent. [Link]

  • Comprehensive Two-Dimensional Liquid Chromatography in Metabolome Analysis. Technology Networks. [Link]

  • Cyclopropane-Containing Natural Products. EPFL. [Link]

  • Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl... The Center for Forensic Science Research & Education. [Link]

  • Cyclopropylacetylene. Organic Syntheses Procedure. [Link]

Sources

Validation & Comparative

Target Validation Guide: 2-Butenamide, 2-cyano-3-cyclopropyl- (DHODH Inhibitor Class)

[1]

Executive Summary & Target Identification

The compound class characterized by the 2-cyano-3-cyclopropyl-butenamide (or propenamide) scaffold is a potent family of Dihydroorotate Dehydrogenase (DHODH) inhibitors.[1] These molecules are structural analogs of the active metabolite of Leflunomide (Teriflunomide/A77 1726), where the methyl group is replaced by a cyclopropyl moiety to enhance hydrophobic interactions within the enzyme's ubiquinone-binding tunnel.[1]

  • Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH, EC 1.3.5.2).[1]

  • Mechanism of Action: Reversible, non-competitive inhibition with respect to Dihydroorotate (DHO) and competitive/mixed inhibition with respect to the cofactor Ubiquinone (CoQ).[1]

  • Therapeutic Relevance: Immunomodulation (Autoimmune diseases), Oncology (AML, Solid tumors), and recently, antiviral applications.[1]

  • Key Representative Analog: MNA 279 (2-cyano-3-cyclopropyl-3-hydroxy-N-(4-cyanophenyl)propenamide) and the Algiax orphan drug candidate (EU/3/12/1050).[1]

Mechanism of Action & Structural Logic

The DHODH Blockade

DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[1] It catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate , coupled with the reduction of ubiquinone to ubiquinol .[1]

Inhibitors containing the 2-cyano-3-cyclopropyl-enamide core bind to the ubiquinone channel.[1] The cyclopropyl group is critical; it occupies a specific hydrophobic pocket (often termed the "metabolite binding site") more effectively than the methyl group of Teriflunomide, potentially altering potency and pharmacokinetics.[1]

Pathway Visualization

DHODH_PathwayGlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylCPS IIDHODihydroorotate (DHO)Carbamoyl->DHOATCase / DHOaseOrotateOrotateDHO->OrotateOxidationDHODHDHODH Enzyme(Inner Mitochondrial Membrane)DHO->DHODHUMPUMP (Pyrimidines)Orotate->UMPUMPSDHODH->OrotateCoQH2Ubiquinol (CoQH2)DHODH->CoQH2CoQUbiquinone (CoQ)CoQ->DHODHInhibitor2-Cyano-3-Cyclopropyl-Butenamide AnalogInhibitor->DHODHBlocks CoQ Site

Figure 1: Mechanism of Action.[1] The inhibitor blocks the ubiquinone binding site of DHODH, halting the conversion of Dihydroorotate to Orotate and depleting the cellular pyrimidine pool.[1]

Comparative Analysis: Cyclopropyl vs. Methyl Analogs

The transition from a methyl group (Teriflunomide) to a cyclopropyl group (MNA series) alters the binding thermodynamics.

FeatureTeriflunomide (A77 1726) Cyclopropyl Analog (e.g., MNA 279)
Core Structure 2-cyano-3-hydroxy-but-2-enamide 2-cyano-3-cyclopropyl-3-hydroxy-propenamide
C3 Substituent Methyl (-CH3)Cyclopropyl (-C3H5)
Target Affinity (IC50) ~20–50 nM (hDHODH)~5–20 nM (hDHODH)
Binding Pocket Occupies hydrophobic pocketEnhanced filling of hydrophobic pocket; increased van der Waals contacts
Species Selectivity High (Human > Rodent)Variable (Often broader spectrum)
Primary Indication Multiple Sclerosis, Rheumatoid ArthritisTransplant Rejection, Spinal Cord Injury, Viral Infection

Key Insight: The cyclopropyl group provides a "stiffer" steric bulk that can enhance potency against certain DHODH mutations or species variants compared to the flexible methyl group.[1]

Experimental Validation Protocols

To validate "2-Butenamide, 2-cyano-3-cyclopropyl-" (or its derivatives) as a DHODH inhibitor, you must demonstrate:

  • Enzymatic Inhibition: Direct blockade of purified DHODH.[1]

  • Cellular Specificity: Antiproliferative effect rescued by Uridine.[1]

Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

This assay measures the reduction of the chromogen DCIP (2,6-dichlorophenolindophenol), which acts as a terminal electron acceptor replacing Ubiquinone.[1]

Materials:

  • Recombinant Human DHODH (residues 30–396).[1]

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).[1]

  • Chromogen: DCIP.[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[1]

Workflow:

  • Preparation: Dilute the test compound (dissolved in DMSO) in the assay buffer.

  • Incubation: Mix enzyme + compound + Decylubiquinone + DCIP. Incubate for 5–10 mins at 25°C.

  • Initiation: Add DHO (final conc. 200 µM) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the slope (velocity) and determine IC50 using a 4-parameter logistic fit.

Validation Criteria:

  • Positive Control: Teriflunomide (IC50 ≈ 50 nM).[1]

  • Negative Control: DMSO only.

  • Success Metric: The compound should show dose-dependent inhibition with an IC50 in the nanomolar range (<100 nM).[1]

Protocol B: Uridine Rescue Assay (Cellular Specificity)

This is the "Gold Standard" for confirming DHODH mechanism in cells.[1] DHODH inhibition depletes pyrimidines; adding exogenous Uridine bypasses this block via the salvage pathway.[1]

Workflow:

  • Seeding: Seed Jurkat T-cells or A375 melanoma cells in 96-well plates (5,000 cells/well).

  • Treatment:

    • Set A: Treat with serial dilutions of the compound.

    • Set B: Treat with serial dilutions of the compound + 100 µM Uridine .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTS or CellTiter-Glo reagent to measure viability.[1]

  • Interpretation:

    • Set A: Should show strong growth inhibition (low IC50).[1]

    • Set B: Should show complete restoration of cell growth (IC50 shift > 100-fold).

    • If Uridine does not rescue viability, the compound has off-target toxicity (non-DHODH).[1]

Structural Evidence (X-Ray Crystallography)

Validation is strongest when supported by structural data.[1] The binding mode of the cyclopropyl-cyano-enamide scaffold has been solved in complex with DHODH.[1]

  • PDB Entry: 3G0X (Human DHODH with a related Leflunomide derivative).[1]

  • Binding Mode:

    • The Enolic Hydroxyl (or amide oxygen) coordinates with Tyr356 and Thr360 .[1]

    • The Cyano group often interacts with the backbone or water networks.[1]

    • The Cyclopropyl group sits in the hydrophobic tunnel typically occupied by the isoprenoid tail of Ubiquinone.[1]

Binding_ModeInhibitor2-Cyano-3-Cyclopropyl LigandTyr356Tyr356 (H-Bond Donor)Inhibitor->Tyr356H-Bond (Enol/Amide)Thr360Thr360 (H-Bond Donor)Inhibitor->Thr360H-BondHydrophobic_PocketHydrophobic Tunnel(Val, Leu, Phe residues)Inhibitor->Hydrophobic_PocketCyclopropyl Interaction(Van der Waals)

Figure 2: Schematic of the binding interactions within the hDHODH active site.[1]

References

  • Mechanism & Class Identification

    • Davies, M., et al.[1] "Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases."[1] J. Med.[1] Chem. 2009, 52(9), 2683-2693.[1] Link

    • Validation of the MNA (Malononitrilamide) class as DHODH inhibitors.[1]

  • Structural Data

    • RCSB Protein Data Bank.[1] "Structure of Human Dihydroorotate Dehydrogenase in complex with inhibitor." PDB ID: 3G0X .[1] Link

  • Therapeutic Application (Orphan Drug)

    • European Medicines Agency (EMA).[1] "Public summary of opinion on orphan designation: [2-cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylphenyl)prop-2-enamide] for the treatment of traumatic spinal cord injury."[1] EU/3/12/1050.[1] Link[1]

  • Comparative Pharmacology

    • Greene, S., et al.[1] "Species-specific inhibition of dihydroorotate dehydrogenase by the immunosuppressive isoxazol and cinchoninic acid derivatives."[1] Biochem. Pharmacol.[1] 1998.[1] Link

Publish Comparison Guide: Characterizing the On-Target Activity of 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the experimental validation of 2-Butenamide, 2-cyano-3-cyclopropyl- (CAS: 17407-32-8), a structural analog of the dihydroorotate dehydrogenase (DHODH) inhibitor class (e.g., Teriflunomide). This guide serves as a technical roadmap for researchers to confirm its on-target activity, potency, and selectivity in cellular models.

Executive Summary & Mechanism of Action

2-Butenamide, 2-cyano-3-cyclopropyl- is a small molecule inhibitor targeting Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis. Structurally related to Teriflunomide (A77 1726) , this compound contains the characteristic


-cyano-enamide pharmacophore essential for binding the ubiquinone channel of DHODH.

Mechanism:

  • Primary Target: DHODH (Mitochondrial inner membrane).

  • Action: Blocks the conversion of dihydroorotate (DHO) to orotate.

  • Cellular Consequence: Depletion of UMP/UDP/UTP pools, leading to DNA/RNA synthesis arrest and S-phase cell cycle blockade.

  • Validation Hallmark: Growth inhibition is completely rescued by exogenous Uridine (which bypasses the de novo pathway via the salvage pathway).

Comparative Analysis: Product vs. Alternatives

To validate the performance of 2-Butenamide, 2-cyano-3-cyclopropyl-, it must be benchmarked against established DHODH inhibitors.

Feature2-Butenamide, 2-cyano-3-cyclopropyl- Teriflunomide (A77 1726) Brequinar
Role Test Compound Positive Control (Standard) Positive Control (High Potency)
Binding Site Ubiquinone Channel (Putative)Ubiquinone ChannelUbiquinone Channel
Potency (IC50) To be determined (Exp. Range: nM)~10–50 nM (Enzymatic)~1–10 nM (Enzymatic)
Cellular Selectivity High (Lymphocytes > Fibroblasts)High (Lymphocytes > Fibroblasts)High
Rescue Agent Uridine (100 µM) Uridine (100 µM)Uridine (100 µM)
Off-Target Risk Kinases (Low risk), Tubulin (Check)Kinases (Low), AhR (Low)Low

Experimental Validation Protocols

Protocol A: The "Gold Standard" Uridine Rescue Assay

This experiment is the definitive test for on-target DHODH activity. If the compound's toxicity is not reversed by Uridine, the mechanism is off-target .

Objective: Distinguish between on-target DHODH inhibition and general cytotoxicity. Cell Model: Jurkat (T-ALL) or Raji (Burkitt's Lymphoma) cells (High reliance on de novo synthesis).

Workflow:

  • Seeding: Seed Jurkat cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% dialyzed FBS (dFBS is critical to remove serum uridine).

  • Treatment Groups:

    • Vehicle: DMSO (0.1%).

    • Test Compound: 2-Butenamide, 2-cyano-3-cyclopropyl- (8-point dose response: 1 nM – 10 µM).

    • Positive Control: Teriflunomide (same dose range).

  • Rescue Condition: Replicate all wells with +100 µM Uridine .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Cell viability (CellTiter-Glo or MTT).

Interpretation:

  • On-Target: Dose-dependent killing in Standard media; Complete survival (100% viability) in +Uridine media.

  • Off-Target: Killing observed in both conditions (Uridine fails to rescue).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the compound to DHODH protein in intact cells.

Workflow:

  • Treatment: Treat Jurkat cells (10^7 cells/mL) with 10 µM Test Compound or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles (x3) in lysis buffer (with protease inhibitors).

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using anti-DHODH antibody.

Interpretation:

  • Stabilization: The Test Compound should shift the DHODH melting curve (T_agg) to a higher temperature compared to DMSO, indicating ligand-induced thermal stabilization.

Visualizing the Mechanism

The following diagram illustrates the de novo pyrimidine synthesis pathway and the specific blockade point of the test compound, alongside the rescue mechanism.

DHODH_Pathway cluster_mito Mitochondria cluster_cyto Cytoplasm DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Substrate Orotate Orotate UMP UMP Pool Orotate->UMP De Novo Pathway DHODH->Orotate Product Inhibitor 2-Butenamide, 2-cyano-3-cyclopropyl- Inhibitor->DHODH Inhibits DNA_RNA DNA/RNA Synthesis (Proliferation) UMP->DNA_RNA Required for Uridine Exogenous Uridine (Rescue Agent) Uridine->UMP Salvage Pathway

Caption: Mechanism of Action. The compound inhibits DHODH, blocking DHO-to-Orotate conversion. Exogenous Uridine bypasses this block via the salvage pathway, restoring UMP pools.

Data Analysis & Reporting

When publishing your comparison, structure your data as follows:

  • IC50 Determination:

    • Plot Log[Concentration] vs. % Viability.

    • Calculate IC50 using a 4-parameter logistic regression.

    • Criterion: Valid on-target compounds typically show IC50 < 500 nM in Jurkat cells.

  • Selectivity Index (SI):

    • Criterion: DHODH inhibitors should be >100x more potent in rapidly dividing lymphocytes (Jurkat) than in contact-inhibited or slow-growing fibroblasts (e.g., HFF-1).

  • Rescue Ratio:

    • Criterion: A ratio > 50 indicates high on-target specificity.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry. Link

  • Greene, S., et al. (1995). "Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide." Biochemical Pharmacology. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

Independent Verification of 2-Butenamide, 2-cyano-3-cyclopropyl- Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the rigorous, independent verification of a compound's binding affinity to its target is a cornerstone of preclinical validation. This guide provides a comprehensive framework for assessing the binding characteristics of 2-Butenamide, 2-cyano-3-cyclopropyl-, a chemical moiety characteristic of covalent inhibitors targeting Bruton's tyrosine kinase (BTK). This document will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for robust verification, and offer a comparative analysis with established BTK inhibitors.

Introduction: The Significance of Bruton's Tyrosine Kinase (BTK) and Covalent Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of both normal and malignant B-lymphocytes.[1] Its central role has made it a prime therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[1][2]

The compound "2-Butenamide, 2-cyano-3-cyclopropyl-" contains an acrylamide warhead, a key feature of irreversible, covalent inhibitors. These inhibitors typically form a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained inactivation of the enzyme.[3][4][5] This class of inhibitors includes first and second-generation drugs like ibrutinib, acalabrutinib, and zanubrutinib.[6][7]

Given the potential for off-target effects and the development of resistance, it is imperative to independently verify the binding affinity and selectivity of any novel compound targeting BTK.[2][8] This guide will equip researchers with the necessary tools to perform such a validation.

Part 1: Quantitative In Vitro Verification of Binding Affinity

To obtain a quantitative measure of binding affinity, two biophysical techniques are considered the gold standard: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and equilibrium binding constants.[9][10]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis p1 Purify BTK Protein i2 Immobilize BTK via Amine Coupling p1->i2 p2 Prepare Compound Stock b1 Inject Compound (Analyte) at Various Concentrations p2->b1 p3 Select & Prepare SPR Sensor Chip i1 Activate Sensor Surface p3->i1 i1->i2 i3 Deactivate Excess Reactive Groups i2->i3 i3->b1 b2 Monitor Association Phase (Binding) b1->b2 b3 Inject Running Buffer b2->b3 b4 Monitor Dissociation Phase b3->b4 a1 Generate Sensorgrams b4->a1 a2 Fit Data to Kinetic Model a1->a2 a3 Determine Kd, kon, koff a2->a3

Caption: SPR Experimental Workflow for BTK Inhibitor Binding Analysis.

Detailed SPR Protocol:

  • Protein and Compound Preparation:

    • Express and purify recombinant human BTK protein. Ensure high purity (>95%) and proper folding.

    • Prepare a concentrated stock solution of 2-Butenamide, 2-cyano-3-cyclopropyl- in 100% DMSO. Create serial dilutions in the running buffer, ensuring the final DMSO concentration is consistent across all samples and below 1% to minimize solvent effects.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Immobilize the purified BTK protein to the chip surface. To maintain kinase activity, immobilization can be performed at a slightly higher pH and in the presence of a non-inhibitory concentration of ATP.[11]

    • Deactivate any remaining reactive groups with ethanolamine.

  • Analyte Binding and Measurement:

    • Inject the prepared compound dilutions over the immobilized BTK surface at a constant flow rate.

    • Monitor the association phase in real-time.

    • Following the association phase, inject the running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor surface between different compound concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding for reversible interactions, or a two-state model for covalent inhibitors) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[12]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

Rationale for Use: ITC is considered the gold standard for measuring binding affinity in solution, as it does not require immobilization or labeling.[15][16] It provides the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[17]

Experimental Workflow Diagram:

ITC_Workflow cluster_setup Sample Preparation & Setup cluster_titration Titration Experiment cluster_analysis Data Analysis s1 Prepare BTK Protein in Buffer s4 Load BTK into Sample Cell s1->s4 s2 Prepare Compound in Matched Buffer s5 Load Compound into Syringe s2->s5 s3 Degas Both Solutions s3->s1 s3->s2 t1 Equilibrate Instrument to Desired Temperature s4->t1 s5->t1 t2 Inject Small Aliquots of Compound into BTK t1->t2 t3 Measure Heat Change After Each Injection t2->t3 a1 Plot Heat Change vs. Molar Ratio t3->a1 a2 Fit Data to a Binding Isotherm Model a1->a2 a3 Determine Kd, n, ΔH, and ΔS a2->a3

Caption: ITC Experimental Workflow for Thermodynamic Binding Analysis.

Detailed ITC Protocol:

  • Sample Preparation:

    • Dialyze the purified BTK protein and dissolve the 2-Butenamide, 2-cyano-3-cyclopropyl- in the exact same buffer to minimize heats of dilution.[13]

    • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for the compound in the syringe.[13]

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment:

    • Load the BTK solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the compound into the protein solution. The heat change upon each injection is measured by the instrument.[14]

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of the compound to the protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.[17]

Part 2: Cellular Target Engagement Verification

While in vitro assays are crucial for quantitative binding affinity, it is essential to confirm that the compound engages its target within a cellular environment.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[19]

Rationale for Use: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[20][21] This allows for the direct assessment of target engagement in intact cells or cell lysates, providing a more physiologically relevant measure of binding.[19]

Experimental Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis c1 Culture BTK-expressing Cells c2 Treat Cells with Compound or Vehicle (DMSO) c1->c2 c3 Incubate to Allow Compound Uptake c2->c3 h1 Aliquot Cell Suspensions c3->h1 h2 Heat Aliquots at a Range of Temperatures h1->h2 l1 Lyse Cells (e.g., Freeze-Thaw) h2->l1 l2 Centrifuge to Separate Soluble vs. Aggregated Proteins l1->l2 l3 Collect Supernatant (Soluble Fraction) l2->l3 d1 Quantify Soluble Protein l3->d1 d2 Analyze by Western Blot for BTK d1->d2 d3 Plot Soluble BTK vs. Temperature d2->d3 d4 Observe Thermal Shift d3->d4

Caption: CETSA Workflow for Verifying Cellular Target Engagement.

Detailed CETSA Protocol:

  • Cell Treatment:

    • Culture a cell line that expresses BTK (e.g., a B-cell lymphoma line).

    • Treat the cells with varying concentrations of 2-Butenamide, 2-cyano-3-cyclopropyl- or a vehicle control (DMSO).

    • Incubate the cells to allow for compound entry and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a fixed duration (e.g., 3 minutes).[20]

  • Lysis and Separation:

    • Lyse the cells using methods such as freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.[20]

  • Detection and Analysis:

    • The amount of soluble BTK remaining in the supernatant at each temperature is quantified, typically by Western blotting using a BTK-specific antibody.[22]

    • A "CETSA curve" is generated by plotting the amount of soluble BTK as a function of temperature. A shift in this curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.[19]

Part 3: Comparative Analysis with Known BTK Inhibitors

To contextualize the binding affinity of 2-Butenamide, 2-cyano-3-cyclopropyl-, it is crucial to compare it against well-characterized BTK inhibitors.

Choosing Comparators:

  • Ibrutinib: The first-in-class covalent BTK inhibitor. It is a potent inhibitor but has known off-target effects.[4][23]

  • Acalabrutinib & Zanubrutinib: Second-generation covalent inhibitors designed for improved selectivity over ibrutinib.[2][23][24]

Data Comparison Table:

The following table should be used to summarize the experimentally determined binding parameters for a comprehensive comparison.

Parameter2-Butenamide, 2-cyano-3-cyclopropyl-IbrutinibAcalabrutinibZanubrutinib
SPR
K_D (nM)Experimental Value~0.5 - 0.95~8.7 - 15.1~0.3 - 132
k_on (M⁻¹s⁻¹)Experimental ValueLiterature ValueLiterature ValueLiterature Value
k_off (s⁻¹)Experimental ValueLiterature ValueLiterature ValueLiterature Value
ITC
K_D (nM)Experimental ValueLiterature ValueLiterature ValueLiterature Value
Stoichiometry (n)Experimental Value~1~1~1
ΔH (kcal/mol)Experimental ValueLiterature ValueLiterature ValueLiterature Value
CETSA
Thermal Shift (°C)Experimental ValueLiterature ValueLiterature ValueLiterature Value

Note: Literature values can vary based on experimental conditions. It is crucial to run comparators in parallel with the test compound under identical conditions.[2][4][23][25]

BTK Signaling Pathway Diagram:

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB MAPK MAPK PLCG2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor 2-Butenamide, 2-cyano-3-cyclopropyl- Inhibitor->BTK Inhibition at Cys481

Caption: Simplified BTK Signaling Pathway and Point of Covalent Inhibition.

Conclusion

The independent verification of binding affinity is a non-negotiable step in the characterization of novel kinase inhibitors. By employing a multi-faceted approach that combines quantitative biophysical methods like SPR and ITC with a physiologically relevant cellular assay such as CETSA, researchers can build a robust and reliable profile of their compound. Comparing these results head-to-head with established drugs provides the necessary context to evaluate the compound's potential and guide further development efforts. This rigorous, evidence-based approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical studies.

References

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Wiley Online Library. Retrieved from [Link]

  • Woyach, J. A., et al. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 1029–1031. Retrieved from [Link]

  • Hinshelwood, J., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. Retrieved from [Link]

  • Patient Power. (2024). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Retrieved from [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Herman, S. E., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 10(2), 169-180. Retrieved from [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • USC Dornsife. The binding affinity of Bruton Tyrosine Kinase (BTK). Retrieved from [Link]

  • Nematimoghadam, D., et al. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. Advances in Rheumatology, 62(1), 37. Retrieved from [Link]

  • HealthTree for Chronic Lymphocytic Leukemia. (2025). BTK Inhibitors. Retrieved from [Link]

  • O'Brien, R., et al. (2018). Isothermal titration calorimetry for studying protein-ligand interactions. Current Protocols in Protein Science, 94(1), e70. Retrieved from [Link]

  • CLL Society. (2024). Safety of Dual Covalent and Noncovalent BTK Inhibitor for CLL. Retrieved from [Link]

  • Nematimoghadam, D., et al. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. Retrieved from [Link]

  • Laha, D., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1079-1093. Retrieved from [Link]

  • van den Bogaart, J. W., et al. (2021). Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 686523. Retrieved from [Link]

  • ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK). Retrieved from [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]

  • Laha, D., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1079-1093. Retrieved from [Link]

  • Gatica, M., et al. (2024). Molecular Insights into the Impact of Mutations on the Binding Affinity of Targeted Covalent Inhibitors of BTK. Journal of Chemical Information and Modeling, 64(7), 2465-2476. Retrieved from [Link]

  • Tam, C. S., et al. (2019). Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL. Blood, 134(11), 851-859. Retrieved from [Link]

  • Lonsdale, R., et al. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(7), 2438-2448. Retrieved from [Link]

  • Isbell, J., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of Medicinal Chemistry, 66(5), 3597-3607. Retrieved from [Link]

  • Medscape. (2025). How does zanubrutinib compare to other Bruton's tyrosine kinase inhibitors? Retrieved from [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453-461. Retrieved from [Link]

  • Reaction Biology. Custom Kinase Assay Services. Retrieved from [Link]

  • ResearchGate. Binding interactions of ibrutinib and zanubrutinib and human proteins... Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. zanubrutinib [Ligand Id: 9861] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • ResearchGate. The acalabrutinib-bound BTK kinase domain a. Overall structure of the... Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Nicoya. (2023). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Dans, M. G., et al. (2026). MMV687794 blocks Plasmodium falciparum invasion of red blood cells by targeting a Surface-associated Lipid-Interacting Rhoptry Protein, PfSLIRP. bioRxiv. Retrieved from [Link]

  • Arnold & Porter. (2026). FDA Advances a “Plausible Mechanism” Framework for Rare Disease Drug Development and Signals a Shift to a Single Trial with Confirmatory Evidence Default for All Drugs. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2227-2241. Retrieved from [Link]

  • Diva-Portal.org. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. Retrieved from [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1987. Retrieved from [Link]

  • ResearchGate. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved from [Link]

  • STAT. (2026). New FDA policy shifts to single pivotal trial standard for NDAs. Retrieved from [Link]

  • INN. (2026). Psychedelic Medicine Advances: Here Are Five Companies Targeting CNS Disorders. Retrieved from [Link]

  • SEC.gov. (2026). S-1/A. Retrieved from [Link]

  • Purington, L. C., et al. (2018). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. ACS Chemical Neuroscience, 9(7), 1785-1794. Retrieved from [Link]

  • ResearchGate. Binding Affinities and Functional Activities at the Human Opioid... Retrieved from [Link]

  • BindingDB. BDBM50248622 3-({2-[(2S,4S)-2-Cyano-4-fluoropyrrolidin-1-yl]. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Butenamide, 2-cyano-3-cyclopropyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1616664-67-1 Role: Key Intermediate in Abrocitinib (JAK1 Inhibitor) Synthesis Chemical Class:


-Cyanoacrylamide (Michael Acceptor)[1]
Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that standard "generic" safety protocols are insufficient for this compound. 2-Butenamide, 2-cyano-3-cyclopropyl- is not just an irritant; it is a designed electrophile .

In the synthesis of Janus Kinase (JAK) inhibitors like Abrocitinib, this molecule acts as a "warhead." Its chemical function is to form a covalent bond with cysteine residues (specifically Cys909 in JAK1) via a Michael addition reaction. Crucially, this same mechanism applies to your biology. Upon contact with skin or mucous membranes, it will alkylate surface proteins, leading to rapid, irreversible sensitization and potential systemic toxicity.[1]

Operational Axiom: Treat this compound as a potent skin sensitizer and respiratory irritant.[1] The primary risk is not just immediate burn, but long-term immunological sensitization.

Part 2: PPE Selection Matrix[1]

The following PPE standards are non-negotiable for handling >10mg quantities.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm)Small organic electrophiles can permeate standard nitrile in <15 mins.[1] The outer glove acts as a sacrificial barrier; the inner glove prevents contact during doffing.[1]
Respiratory P100/N95 or PAPR (If outside Fume Hood)The

-cyano moiety increases volatility and dust activity.[1] Inhalation leads to direct alkylation of lung tissue thiols.[1]
Eye/Face Chemical Goggles (Not Safety Glasses)Powders drift.[1] Safety glasses allow particulate entry from the side.[1] Goggles provide a sealed environment against lachrymatory dust.[1]
Body Tyvek® Lab Coat/Sleeve Covers Cotton lab coats trap dust in the weave, creating a secondary exposure source later.[1] Tyvek sheds particulates.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Engineering Controls & Setup[1]
  • Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood (CFH) operating at 100 fpm face velocity.

  • Static Control: This powder is likely electrostatic.[1] Use an anti-static gun or ionizer bar during weighing to prevent "jumping" of the powder.[1]

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible micro-spills.[1]

Phase B: Solubilization Workflow

Note: This compound is typically soluble in DMSO, Methanol, or Dichloromethane.[1]

  • Pre-Weighing: Don double gloves. Place the receiving vessel (tared) inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of washing stations.

  • Solvation: Add solvent immediately after weighing.[1]

    • Scientist's Note: Once in solution, the vapor pressure risk decreases, but the permeation risk increases (solvents carry the toxicant through gloves faster).

  • Decontamination: Immediately wipe the balance area with a 10% bleach solution or a specific thiourea-based decontaminant (which acts as a nucleophile to "quench" the electrophile).[1]

Phase C: Waste Disposal
  • Solid Waste: Dispose of gloves, spatulas, and weigh boats into a dedicated "Solid Toxic" bin.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams.[1]

  • Quenching (Optional but Recommended): For large residues, treat with an excess of aqueous cysteine or sodium thiosulfate to consume the reactive alkene before disposal.

Part 4: Visualizations
Diagram 1: Safe Handling Logic Flow

This workflow enforces the "Double-Barrier" concept essential for Michael Acceptors.

HandlingWorkflow Start Start: Handling 2-Butenamide, 2-cyano-3-cyclopropyl- RiskAssess Risk Assessment: Is mass > 10mg? Start->RiskAssess StandardPPE Standard PPE: Single Nitrile, Safety Glasses, Lab Coat RiskAssess->StandardPPE No (<10mg) HighRiskPPE High-Risk PPE: Double Nitrile, Goggles, Tyvek Sleeves, Fume Hood RiskAssess->HighRiskPPE Yes (>10mg) EngControl Engineering Control: Verify Airflow (100 fpm) Anti-static Gun StandardPPE->EngControl HighRiskPPE->EngControl Action Action: Weigh & Solubilize EngControl->Action Decon Decontamination: Wipe with 10% Bleach/Thiosulfate Action->Decon Spill or Completion Disposal Disposal: Segregate Solid/Liquid Toxic Waste Decon->Disposal

Caption: Operational decision tree emphasizing the escalation of PPE based on quantity and the critical decontamination step.

Diagram 2: Biological Mechanism of Hazard (Causality)

Understanding why this chemical is toxic ensures compliance.[1]

ToxicityMechanism Compound 2-Butenamide, 2-cyano-3-cyclopropyl- Warhead Electrophilic Warhead (Michael Acceptor) Compound->Warhead Contains Target Biological Target: Cysteine Thiol (-SH) (Skin/Lung Proteins) Warhead->Target Attacks Reaction Irreversible Alkylation (Covalent Bond) Target->Reaction Undergoes Result Consequence: Immune Sensitization & Inflammation Reaction->Result Causes

Caption: The molecular mechanism of toxicity.[2] The electrophilic "warhead" covalently binds to proteins, triggering the immune response.

Part 5: Emergency Response
  • Skin Contact:

    • Do not scrub. Scrubbing drives the electrophile deeper into the dermis.[1]

    • Flush with copious water for 15 minutes.

    • Wash gently with soap.[1]

    • Consult a physician; mention "Potential Cysteine Alkylating Agent."

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.

    • Hold eyelids open.[1][3]

    • Seek ophthalmologist support immediately.[1][3]

  • Spill (>1g):

    • Evacuate the immediate area.[1][2][3][4][5]

    • Don full PPE (including respiratory protection).[1][3][6]

    • Cover spill with absorbent pads soaked in 5% sodium thiosulfate (to quench reactivity).[1]

    • Collect as hazardous waste.[1]

References
  • Pfizer Inc. (2018). Synthesis of Abrocitinib (PF-04965842). Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Abrocitinib Intermediates.

  • Enamine. (2023).[1] Cyanoacrylamides: Covalent Warheads in Drug Discovery.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.